Product packaging for Peroxy Orange 1(Cat. No.:)

Peroxy Orange 1

货号: B560250
分子量: 521.4 g/mol
InChI 键: KNTNXZHHCPNNGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fluorescent probe for imaging hydrogen peroxide (H2O2);  cell permeable. Displays an orange intracellular fluorescence in response to H2O2 signals produced in RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively. Excitation wavelength 543 nm, emission between 545 and 750 nm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32BNO5 B560250 Peroxy Orange 1

属性

IUPAC Name

6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTNXZHHCPNNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Peroxy Orange 1: A Fluorescent Probe for Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxy Orange 1 (PO1) is a highly selective and cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on the H₂O₂-mediated oxidation of a boronate ester to a phenol, resulting in a significant increase in orange fluorescence. This property makes it a valuable tool for investigating the role of H₂O₂ in various cellular processes, including immune responses and growth factor signaling. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical and photophysical properties, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a rhodol-based fluorescent probe. Its chemical and physical properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Chemical Name 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one
Alternative Names PO1
CAS Number 1199576-10-7
Molecular Formula C₃₂H₃₂BNO₅
Molecular Weight 521.41 g/mol
Appearance SolidMedChemExpress
Solubility Soluble to 10 mM in DMSO
Storage Store at -20°C, sealed, away from moisture and lightMedChemExpress
Photophysical Properties
PropertyThis compound (Boronate form)This compound (Phenol form, after H₂O₂ reaction)Reference
Excitation Wavelength (λex) ~543 nm~543 nm
Emission Wavelength (λem) Weak565 nm (peak), range 545-750 nm
Molar Extinction Coefficient (ε) Data not availableData not available
Quantum Yield (Φ) Data not availableData not available
Color of Fluorescence Non-fluorescentBright Orange

Chemical Structure and Mechanism of Action

The chemical structure of this compound features a boronate ester group that acts as a protecting group, rendering the molecule non-fluorescent. In the presence of hydrogen peroxide, the boronate group is selectively cleaved, leading to the formation of the highly fluorescent phenol derivative. This specific chemical transformation ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS).

This compound Mechanism PO1_boronate This compound (Boronate) Non-fluorescent PO1_phenol This compound (Phenol) Bright Orange Fluorescence PO1_boronate->PO1_phenol Oxidation No_Reaction No Reaction PO1_boronate->No_Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PO1_phenol Other_ROS Other ROS (e.g., O₂⁻, NO) Other_ROS->No_Reaction

Figure 1. Mechanism of this compound activation by hydrogen peroxide.

Experimental Protocols

Synthesis of this compound

A general synthetic scheme for this compound involves the treatment of the parent rhodol dye with N-phenyl bis(trifluoromethanesulfonamide) to yield the corresponding triflate derivative. This is followed by a palladium-mediated coupling with bis(pinacolato)diboron to furnish the final boronate-protected product.

Live Cell Imaging of Hydrogen Peroxide

The following protocol is adapted from Dickinson et al., J. Am. Chem. Soc. 2010, 132(16), 5906-5915.

3.2.1. Cell Culture

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS).

  • A431 cells are cultured in DMEM with GlutaMAX™, supplemented with 10% FBS.

3.2.2. Staining Protocol

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1-10 mM.

  • Prepare the loading solution: Dilute the this compound stock solution in the appropriate cell culture medium to a final concentration of 5 µM.

  • Cell Loading:

    • For imaging H₂O₂ production in response to oxidative stress in A431 cells, incubate the cells with 5 µM this compound for 40 minutes at 37 °C.

    • For imaging H₂O₂ production in response to Epidermal Growth Factor (EGF) in A431 cells, incubate the cells with 5 µM this compound for 60 minutes at 37 °C. Add 500 ng/mL EGF for the final 40 minutes of incubation.

    • For dual-color imaging in RAW 264.7 macrophages, incubate the cells with 5 µM this compound and 5 µM of a green-fluorescent hROS probe (e.g., APF) for 40-50 minutes at 37 °C.

  • Induction of H₂O₂ Production (Optional):

    • To induce an immune response in RAW 264.7 macrophages, add 1 µg/mL phorbol 12-myristate 13-acetate (PMA) for the final 20 minutes of incubation.

    • To exogenously add H₂O₂, add 50 µM H₂O₂ for the final 20 minutes of incubation.

  • Imaging:

    • After incubation, wash the cells with fresh culture medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565-750 nm).

Live Cell Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_culture Culture Cells (e.g., A431, RAW 264.7) prepare_po1 Prepare 5 µM PO1 Loading Solution cell_culture->prepare_po1 load_cells Incubate Cells with PO1 (40-60 min at 37°C) prepare_po1->load_cells induce_h2o2 Induce H₂O₂ Production (e.g., EGF, PMA) load_cells->induce_h2o2 wash_cells Wash Cells induce_h2o2->wash_cells image_cells Fluorescence Microscopy (Ex: 543 nm, Em: 565-750 nm) wash_cells->image_cells

Figure 2. General workflow for live cell imaging with this compound.

Selectivity Profile

This compound exhibits high selectivity for hydrogen peroxide over other biologically relevant reactive oxygen species.

Reactive Oxygen Species (100 µM)Relative Fluorescence Response
Hydrogen Peroxide (H₂O₂) High
Nitric Oxide (NO) (200 µM)No significant response
Superoxide (O₂⁻)No significant response
tert-Butyl HydroperoxideNo significant response
Hypochlorite (OCl⁻)No significant response
Hydroxyl Radical (•OH)No significant response

Application in Signaling Pathway Analysis: EGF Receptor Signaling

This compound has been successfully used to study the production of H₂O₂ downstream of Epidermal Growth Factor (EGF) receptor activation in A431 cells. Upon binding of EGF to its receptor (EGFR), a signaling cascade is initiated that leads to the production of intracellular H₂O₂. This H₂O₂ can then act as a second messenger to modulate the activity of downstream signaling proteins.

EGF Signaling Pathway EGF EGF EGFR EGF Receptor (EGFR) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization H2O2_Production H₂O₂ Production Dimerization->H2O2_Production Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) H2O2_Production->Downstream PO1 This compound H2O2_Production->PO1 detected by

Figure 3. Simplified EGF signaling pathway leading to H₂O₂ production.

The use of this compound allows for the visualization of this localized H₂O₂ production, providing spatial and temporal information about this signaling event. For example, studies have shown that stimulation of A431 cells with EGF leads to a detectable increase in intracellular orange fluorescence when using this compound.

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence upon reaction with H₂O₂ and its compatibility with multicolor imaging experiments make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in elucidating the complex roles of H₂O₂ in cellular signaling and pathophysiology.

Peroxy Orange 1: A Technical Guide to its Mechanism of Action for Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism, quantitative data, and experimental protocols for the fluorescent probe Peroxy Orange 1 (PO1), a valuable tool for the specific detection of hydrogen peroxide (H₂O₂) in biological systems.

Core Mechanism of Action

This compound is a cell-permeable fluorescent probe designed for the selective detection of hydrogen peroxide.[1][2][3] Its mechanism of action is predicated on a chemoselective reaction with H₂O₂, which transforms the probe from a weakly fluorescent state to a highly fluorescent product. This process involves the H₂O₂-mediated oxidative deprotection of a boronate group, leading to the formation of a brightly fluorescent phenol derivative.[1] This boronate-to-phenol conversion is highly specific for H₂O₂ over other reactive oxygen species (ROS), ensuring targeted and reliable detection.

The reaction proceeds via the nucleophilic attack of hydrogen peroxide on the boronate ester of this compound. This forms an unstable intermediate that subsequently rearranges and hydrolyzes to yield the fluorescent rhodol dye and boric acid. The resulting fluorophore exhibits a significant increase in fluorescence intensity, allowing for the sensitive quantification of H₂O₂ levels.

Peroxy_Orange_1_Mechanism cluster_0 Non-Fluorescent cluster_1 Highly Fluorescent PO1 This compound (Boronate form) Product Oxidized this compound (Phenol form) PO1->Product Oxidation (Boronate Deprotection) H2O2 H₂O₂ H2O2->PO1

Figure 1: Mechanism of H₂O₂ Detection by this compound.

Quantitative Data

The photophysical and chemical properties of this compound and its reaction product with H₂O₂ are summarized below. These data are essential for designing and interpreting experiments involving this probe.

PropertyThis compound (Unreacted)Oxidized this compound (Product)Reference
Excitation Wavelength (λex) ~540 nm~543 nm
Emission Wavelength (λem) Weakly Fluorescent545-750 nm (peak ~565 nm)
Fluorescence Quantum Yield (Φ) Not Reported (very low)Determined by reference to rhodamine B (Φ = 0.31 in water)
Molar Mass 521.41 g/mol -
Formula C₃₂H₃₂BNO₅-
Solubility Soluble up to 10 mM in DMSO-

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays for the detection of H₂O₂. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Cellular Imaging of Exogenous H₂O₂

This protocol is designed for the detection of H₂O₂ added externally to cultured cells.

Exogenous_H2O2_Workflow A 1. Seed cells on a suitable imaging plate B 2. Culture cells to desired confluency A->B C 3. Prepare this compound working solution (e.g., 5 µM in serum-free medium) B->C D 4. Wash cells with pre-warmed PBS C->D E 5. Incubate cells with this compound (e.g., 30-60 min at 37°C) D->E F 6. Wash cells to remove excess probe E->F G 7. Add H₂O₂-containing medium to cells F->G H 8. Image cells using fluorescence microscopy (Ex: ~543 nm, Em: 560-600 nm) G->H

Figure 2: Workflow for detecting exogenous H₂O₂.
  • Cell Culture: Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 5 µM) in an appropriate serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • H₂O₂ Treatment:

    • After incubation, wash the cells twice with a warm buffer to remove the excess probe.

    • Add the desired concentration of H₂O₂ diluted in the appropriate medium or buffer to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~543 nm, emission 560-600 nm).

    • Acquire images at different time points to monitor the fluorescence changes.

Detection of Endogenous H₂O₂ Production

This protocol is adapted for detecting H₂O₂ produced by cells in response to a stimulus.

Endogenous_H2O2_Workflow A 1. Seed and culture cells as in exogenous protocol B 2. Load cells with this compound (e.g., 5 µM for 30-60 min at 37°C) A->B C 3. Wash cells to remove excess probe B->C D 4. Add stimulus to induce endogenous H₂O₂ production C->D E 5. Image cells at various time points post-stimulation D->E F 6. Quantify fluorescence intensity changes E->F

References

Peroxy Orange 1: A Technical Guide for Cellular Hydrogen Peroxide Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within living cells.[1][2] Its unique chemical design allows for the specific visualization of H₂O₂ signaling, a critical component of various physiological and pathological processes, including immune responses and growth factor signaling.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, photophysical properties, experimental protocols, and applications in cellular imaging.

Core Principles and Mechanism of Action

This compound operates on a chemospecific boronate-to-phenol switching mechanism. The probe contains a boronate group that, in its native state, quenches the fluorescence of the rhodol-based fluorophore. In the presence of hydrogen peroxide, the boronate group is selectively oxidized to a phenol group. This irreversible transformation unleashes the fluorophore's vibrant orange fluorescence, providing a direct and quantifiable measure of H₂O₂ presence. This reaction is highly specific to H₂O₂, with minimal reactivity towards other reactive oxygen species (ROS) such as superoxide anions and nitric oxide, ensuring targeted detection.

Signaling Pathway Visualization

The following diagram illustrates the fundamental detection mechanism of this compound.

PeroxyOrange1_Mechanism This compound Detection Mechanism Peroxy_Orange_1_non_fluorescent This compound (Boronate form, Non-fluorescent) Peroxy_Orange_1_fluorescent Oxidized this compound (Phenol form, Fluorescent) Peroxy_Orange_1_non_fluorescent->Peroxy_Orange_1_fluorescent Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Peroxy_Orange_1_non_fluorescent

Caption: The boronate form of this compound is oxidized by H₂O₂ to its fluorescent phenol form.

Quantitative Data Summary

The photophysical properties of this compound are summarized in the table below, providing essential data for experimental setup and data analysis.

PropertyValueReference
Excitation Wavelength (λex)543 nm
Emission Wavelength (λem)565 nm (collect between 545-750 nm)
Molecular Weight521.41 g/mol
SolubilitySoluble to 10 mM in DMSO
StorageStore at -20°C

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in cellular imaging experiments.

General Workflow for Cellular Imaging

The diagram below outlines the typical workflow for using this compound to detect intracellular H₂O₂.

Experimental_Workflow General Experimental Workflow for this compound cluster_preparation Cell Preparation cluster_staining Probe Loading cluster_treatment Experimental Treatment cluster_imaging Data Acquisition Cell_Culture Culture cells to desired confluency Cell_Seeding Seed cells onto imaging plates/slides Cell_Culture->Cell_Seeding Prepare_PO1 Prepare 5 µM this compound working solution Cell_Seeding->Prepare_PO1 Incubate_Cells Incubate cells with PO1 for 40-60 min at 37°C Prepare_PO1->Incubate_Cells Wash_Cells Wash cells to remove excess probe Incubate_Cells->Wash_Cells Stimulation Induce H₂O₂ production (e.g., EGF stimulation) Wash_Cells->Stimulation Image_Acquisition Acquire images using fluorescence microscopy (Ex: 543 nm, Em: 565 nm) Stimulation->Image_Acquisition Data_Analysis Quantify fluorescence intensity Image_Acquisition->Data_Analysis

Caption: A stepwise workflow for preparing, loading, treating, and imaging cells with this compound.

Detailed Methodology: Detection of H₂O₂ in A431 Cells upon EGF Stimulation

This protocol is adapted from studies demonstrating the use of this compound to image H₂O₂ production following epidermal growth factor (EGF) stimulation in A431 cells.

Materials:

  • A431 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (PO1)

  • Dimethyl sulfoxide (DMSO)

  • Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Seeding:

    • Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto glass-bottom dishes or imaging plates suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of this compound (e.g., 5 mM) in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in a serum-free medium to a final working concentration of 5 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound working solution to the cells and incubate for 60 minutes at 37°C.

  • EGF Stimulation and Imaging:

    • After incubation, wash the cells twice with PBS to remove the excess probe.

    • Add fresh serum-free medium to the cells.

    • For the experimental group, add EGF to a final concentration of 500 ng/mL and incubate for the desired time (e.g., 40 minutes). For the control group, add a vehicle control.

    • Image the cells using a fluorescence microscope with excitation at approximately 543 nm and emission collection around 565 nm.

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of H₂O₂ in various cellular contexts:

  • Immune Response: It has been successfully used to visualize H₂O₂ production in RAW 264.7 macrophages during the phagocytic respiratory burst.

  • Growth Factor Signaling: The probe allows for the detection of H₂O₂ generated downstream of growth factor receptor activation, such as in A431 cells stimulated with EGF.

  • Multicolor Imaging: Due to its distinct spectral properties, this compound is compatible with green fluorescent probes like GFP or APF, enabling simultaneous visualization of multiple cellular events or different reactive oxygen species. This allows for the selective discrimination between H₂O₂ and other species like hypochlorous acid (HOCl).

Logical Relationship in Multicolor Imaging

The following diagram illustrates the decision-making process when using this compound in conjunction with a green-fluorescent hROS probe like APF.

Multicolor_Imaging_Logic Logic for Dual Probe Imaging (PO1 and APF) Start Cellular Event (e.g., Immune Response) PO1_Signal Orange Fluorescence? (this compound) Start->PO1_Signal APF_Signal Green Fluorescence? (APF Probe) PO1_Signal->APF_Signal Yes hROS_Production hROS (e.g., HOCl) Production Detected PO1_Signal->hROS_Production No H2O2_Production H₂O₂ Production Detected APF_Signal->H2O2_Production No Both_Production Both H₂O₂ and hROS Production APF_Signal->Both_Production Yes No_Signal No Signal Detected

Caption: Decision tree for interpreting signals from dual staining with this compound and APF.

Conclusion

This compound is a powerful and specific fluorescent probe for the real-time detection of hydrogen peroxide in living cells. Its robust performance, compatibility with multicolor imaging, and ease of use make it an indispensable tool for researchers and scientists in various fields, including cell biology, immunology, and drug development, to dissect the intricate roles of H₂O₂ in cellular signaling and pathology.

References

Peroxy Orange 1: A Technical Guide to Synthesis and Chemical Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical principles, and experimental applications of Peroxy Orange 1 (PO1), a fluorescent probe for the detection of hydrogen peroxide (H₂O₂).

Core Chemical Principles

This compound is a fluorescent sensor designed to exhibit a selective response to hydrogen peroxide. Its mechanism of action is predicated on a boronate-to-phenol chemical switch. In its native state, the boronate group renders the molecule non-fluorescent. Upon reaction with H₂O₂, the boronate is oxidized to a phenol, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of H₂O₂ in biological systems.

The chemical structure of this compound is 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one.

Signaling Pathway Diagram

PeroxyOrange1_Mechanism Peroxy_Orange_1 This compound (Non-fluorescent) Oxidized_PO1 Oxidized this compound (Fluorescent Phenol) Peroxy_Orange_1->Oxidized_PO1 Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Peroxy_Orange_1 Fluorescence Orange Fluorescence Oxidized_PO1->Fluorescence emits

Caption: Mechanism of this compound activation by hydrogen peroxide.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a julolidine-containing rhodol dye, followed by triflation and a palladium-catalyzed borylation.

Synthetic Workflow Diagram

PO1_Synthesis_Workflow cluster_step1 Step 1: Rhodol Synthesis cluster_step2 Step 2: Triflation cluster_step3 Step 3: Borylation Julolidine 8-Hydroxyjulolidine Rhodol_Formation Julolidine Rhodol Dye Julolidine->Rhodol_Formation Phthalic_Anhydride Phthalic Anhydride Analogue Phthalic_Anhydride->Rhodol_Formation Triflate_Formation Rhodol Triflate Rhodol_Formation->Triflate_Formation Tf2NPh N-Phenyl-bis(trifluoromethanesulfonimide) Tf2NPh->Triflate_Formation PO1_Product This compound Triflate_Formation->PO1_Product B2pin2 Bis(pinacolato)diboron B2pin2->PO1_Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->PO1_Product

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its fluorescent product.

PropertyThis compound (Unreacted)Oxidized this compound
Molar Mass 521.41 g/mol -
Excitation Wavelength (λex) ~543 nm~540 nm
Emission Wavelength (λem) Weak~565 nm
Fluorescence Quantum Yield (Φ) LowHigh
Molar Extinction Coefficient (ε) -High
Solubility Soluble in DMSO-

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

  • Hydrogen Peroxide Stock Solution: Prepare a 100 mM aqueous stock solution of H₂O₂ fresh for each experiment.

In Vitro Fluorescence Assay
  • Dilute the this compound stock solution to a final concentration of 5 µM in a suitable buffer (e.g., 20 mM HEPES, pH 7).

  • Acquire a baseline fluorescence reading using an excitation wavelength of 540 nm and collecting emission from 545 nm to 750 nm.

  • Add H₂O₂ to the desired final concentration (e.g., 100 µM).

  • Monitor the increase in fluorescence intensity over time.

Live Cell Imaging Protocol
  • Cell Culture: Culture cells (e.g., RAW 264.7 macrophages or A431 cells) in appropriate media.

  • Probe Loading: Incubate cells with 5 µM this compound in cell culture media for 40-60 minutes at 37 °C.

  • Induction of H₂O₂ Production (Optional): Treat cells with a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate (PMA) for macrophages or epidermal growth factor (EGF) for A431 cells).

  • Imaging: Image the cells using a confocal microscope with an excitation wavelength of ~543 nm and an emission window of ~550-650 nm.

Experimental Workflow for Cell Imaging

Cell_Imaging_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Probe_Loading Load Cells with 5 µM PO1 (40-60 min, 37 °C) Cell_Culture->Probe_Loading Stimulation Induce H₂O₂ Production (e.g., PMA or EGF) Probe_Loading->Stimulation Imaging Confocal Microscopy (Ex: ~543 nm, Em: ~550-650 nm) Stimulation->Imaging Analysis Analyze Fluorescence Intensity Imaging->Analysis End End Analysis->End

Caption: Workflow for live-cell imaging of H₂O₂ with this compound.

This guide provides essential information for the synthesis and application of this compound. For more detailed synthetic procedures and characterization data, researchers are encouraged to consult the primary literature.

An In-depth Technical Guide to the Fluorescence Spectrum of Peroxy Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Peroxy Orange 1 (PO1), focusing on its spectral properties, mechanism of action, and experimental applications. The information is intended to assist researchers in utilizing this tool for the detection of reactive oxygen species (ROS) in various biological contexts.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂). It belongs to a family of rhodol-based reporters that utilize a boronate deprotection mechanism to signal the presence of specific ROS.[1][2] Its bright orange fluorescence upon reaction with H₂O₂ makes it a valuable tool for cellular imaging and multicolor experiments.[1]

Spectroscopic Properties

The fluorescence spectrum of this compound is characterized by a significant increase in fluorescence intensity upon reaction with its target analyte. The key quantitative spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)543 nm[1][3]
Emission Maximum (λem)565 nm
Molar Extinction Coefficient (ε)Value not explicitly found in searches
Fluorescence Quantum Yield (Φ)Value not explicitly found in searches

Note: The molar extinction coefficient and fluorescence quantum yield are critical parameters for quantitative studies. While the primary literature describing this compound mentions the methodology for determining the quantum yield by reference to rhodamine B, the specific value for PO1 is not explicitly stated in the reviewed abstracts and vendor-provided information. Researchers are advised to consult the supplementary information of Dickinson et al., 2010, J. Am. Chem. Soc. for this data.

Mechanism of Fluorescence Activation

The fluorescence of this compound is activated through a chemospecific reaction with hydrogen peroxide. This mechanism provides selectivity for H₂O₂ over other reactive oxygen species.

Detection of Hydrogen Peroxide

The core of the this compound molecule contains a boronate group, which acts as a protecting group and quenches the fluorescence of the rhodol fluorophore. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This irreversible chemical transformation restores the conjugation of the fluorophore, resulting in a significant "turn-on" of orange fluorescence.

H2O2_Detection PO1_non_fluorescent This compound (Non-fluorescent) + Boronate group H2O2 Hydrogen Peroxide (H₂O₂) PO1_non_fluorescent->H2O2 Oxidation PO1_fluorescent Oxidized this compound (Fluorescent) + Phenol group H2O2->PO1_fluorescent Boronate to Phenol Conversion Peroxynitrite_Reaction cluster_formation Peroxynitrite Formation NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2_superoxide Superoxide (O₂⁻•) O2_superoxide->ONOO PO1_fluorescent Oxidized this compound (Fluorescent) + Phenol group ONOO->PO1_fluorescent Oxidation PO1_non_fluorescent This compound (Non-fluorescent) + Boronate group PO1_non_fluorescent->ONOO Experimental_Workflow start Start cell_culture Culture cells on imaging dish start->cell_culture prepare_loading Prepare PO1 loading solution (5-10 µM in serum-free medium) cell_culture->prepare_loading wash_cells1 Wash cells with warm buffer prepare_loading->wash_cells1 load_probe Incubate cells with PO1 (30-60 min at 37°C) wash_cells1->load_probe stimulate_cells Treat with H₂O₂-inducing stimulus (Optional) load_probe->stimulate_cells wash_cells2 Wash cells to remove excess probe load_probe->wash_cells2 No stimulus stimulate_cells->wash_cells2 image_cells Fluorescence Microscopy (Ex: ~543 nm, Em: ~565 nm) wash_cells2->image_cells end End image_cells->end

References

The Discovery and Development of Peroxy Orange 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe Peroxy Orange 1 (PO1), a selective tool for the detection of hydrogen peroxide in living systems.

Abstract

This compound (PO1) is a highly sensitive and selective fluorescent probe for imaging hydrogen peroxide (H₂O₂) in living cells.[1] Developed as part of a palette of fluorescent probes with varying emission colors, PO1 has emerged as a valuable tool for investigating the roles of H₂O₂ in cellular signaling pathways, immune responses, and oxidative stress. This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and experimental applications of this compound, with a focus on detailed protocols and quantitative data to facilitate its use in research and drug development.

Introduction

Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes. While once considered solely a toxic byproduct of aerobic metabolism, H₂O₂ is now recognized as a critical second messenger in cellular signaling. To unravel the complex roles of H₂O₂ in cellular biology, researchers require tools that can detect this molecule with high specificity and sensitivity in its native environment. This compound was developed to meet this need, offering a robust method for real-time visualization of H₂O₂ dynamics in living cells.[1]

Discovery and Rationale for Development

This compound was developed as part of a broader effort to create a series of fluorescent probes with a range of emission colors for imaging H₂O₂.[2] This "palette" of probes allows for multicolor imaging experiments, enabling the simultaneous tracking of different ROS or cellular events.[2] PO1, with its orange fluorescence, is particularly useful as it is spectrally distinct from common green fluorescent proteins (GFPs) and other green-emitting probes.[1] The design of PO1 is based on a rhodol scaffold derived from a julolidine building block, which contributes to its favorable photophysical properties.

Chemical Properties and Synthesis

This compound is a cell-permeable molecule with the chemical name 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one.

PropertyValue
Molecular Formula C₃₂H₃₂BNO₅
Molecular Weight 521.41 g/mol
Excitation Wavelength 543 nm
Emission Wavelength 565 nm (emission collected between 545-750 nm)
Solubility Soluble in DMSO up to 10 mM
Storage Store at -20°C

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound involves a modular strategy applicable to a variety of rhodol-based dyes. The general synthetic route is a two-step process starting from the parent rhodol dye derived from a julolidine building block.

Step 1: Triflate Derivative Formation. The parent rhodol dye is treated with N-phenyl bis(trifluoromethanesulfonamide) to afford the corresponding triflate derivative.

Step 2: Palladium-Mediated Coupling. The triflate derivative then undergoes a palladium-mediated coupling reaction with bis(pinacolato)diboron to furnish the final boronate-protected product, this compound.

G Parent Rhodol (Julolidine-based) Parent Rhodol (Julolidine-based) Triflate Derivative Triflate Derivative Parent Rhodol (Julolidine-based)->Triflate Derivative N-phenyl bis(trifluoromethanesulfonamide) This compound This compound Triflate Derivative->this compound Pd-mediated coupling with bis(pinacolato)diboron

Caption: Synthetic workflow for this compound.

Mechanism of Action

The high selectivity of this compound for H₂O₂ is attributed to its boronate-based chemical switch. The boronate group in the non-fluorescent PO1 molecule is specifically oxidized by H₂O₂ to a phenol group. This irreversible transformation results in the formation of a highly fluorescent product that emits a bright orange light upon excitation. This boronate-phenol conversion mechanism is highly specific and does not react with other common ROS such as superoxide anions or nitric oxide, ensuring the high selectivity of PO1 for H₂O₂.

G PO1 This compound (Non-fluorescent) Product Oxidized Product (Highly Fluorescent) PO1->Product H₂O₂ (Oxidation)

Caption: Mechanism of this compound activation.

Quantitative Data

The performance of a fluorescent probe is defined by several key quantitative parameters. The following table summarizes the available data for this compound and its fluorescent product.

ParameterThis compound (Unreacted)Oxidized Product
Excitation Max (λex) ~540 nm540 nm
Emission Max (λem) Weakly fluorescent565 nm
Molar Absorptivity (ε) Data not availableData not available
Quantum Yield (Φ) Data not availableData not available
Selectivity High for H₂O₂-

Table 2: Spectroscopic and Performance Data for this compound.

Experimental Protocols

General Cell Culture and Staining

The following is a general protocol for staining adherent cells with this compound. This protocol may need to be optimized for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM for RAW 264.7 or A431 cells)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Imaging buffer (e.g., HBSS or other physiological buffer)

Protocol:

  • Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a 5 µM working solution of this compound in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 40-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).

Imaging H₂O₂ Production in RAW 264.7 Macrophages

This protocol describes the use of this compound to visualize H₂O₂ production in RAW 264.7 macrophages, for example, during an immune response.

Cell Culture:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Maintain cells at 37°C in a 5% CO₂ humidified incubator.

Experimental Procedure:

  • Follow the general staining protocol (Section 6.1) to load RAW 264.7 cells with 5 µM this compound.

  • After the final wash, add imaging buffer containing the desired stimulus (e.g., 1 µg/mL phorbol 12-myristate 13-acetate (PMA) to induce an oxidative burst).

  • Acquire images at different time points to monitor the increase in orange fluorescence, indicative of H₂O₂ production.

Imaging EGF-Induced H₂O₂ Production in A431 Cells

This protocol details the use of this compound to detect H₂O₂ generated in response to Epidermal Growth Factor (EGF) stimulation in A431 cells.

Cell Culture:

  • Culture A431 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.

Experimental Procedure:

  • Load A431 cells with 5 µM this compound as described in the general staining protocol (Section 6.1).

  • After the final wash, add imaging buffer to the cells.

  • Stimulate the cells by adding EGF to a final concentration of 500 ng/mL.

  • Capture fluorescence images before and after EGF stimulation to observe the increase in intracellular orange fluorescence.

G cluster_0 Cell Preparation cluster_1 Stimulation & Imaging Seed Cells Seed Cells Stain with PO1 Stain with PO1 Seed Cells->Stain with PO1 Wash Wash Stain with PO1->Wash Add Stimulus (e.g., PMA or EGF) Add Stimulus (e.g., PMA or EGF) Wash->Add Stimulus (e.g., PMA or EGF) Acquire Images Acquire Images Add Stimulus (e.g., PMA or EGF)->Acquire Images

Caption: General experimental workflow for cellular imaging.

Signaling Pathway Visualization

This compound has been instrumental in elucidating the role of H₂O₂ in various signaling pathways. One prominent example is the EGF receptor (EGFR) signaling cascade that leads to H₂O₂ production via NADPH oxidase (Nox) enzymes.

EGF-Induced H₂O₂ Production Pathway

Upon binding of EGF to its receptor, EGFR dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated PI3K leads to the activation of Rac1, a small GTPase that is a key component of the Nox enzyme complex. The assembled Nox complex then generates superoxide (O₂⁻), which is rapidly converted to H₂O₂ either spontaneously or by superoxide dismutase (SOD).

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 Nox Nox Complex Rac1->Nox O2_minus O₂⁻ Nox->O2_minus H2O2 H₂O₂ O2_minus->H2O2 SOD

Caption: EGF signaling pathway leading to H₂O₂ production.

Conclusion

This compound is a powerful and highly specific fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence, cell permeability, and high selectivity make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of H₂O₂ in health and disease.

References

Peroxy Orange 1: A Technical Guide to its Reactivity with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a cell-permeable fluorescent probe designed for the selective detection of hydrogen peroxide (H₂O₂) in living systems. Its high specificity makes it an invaluable tool for studying the role of H₂O₂ in cellular signaling and oxidative stress. This technical guide provides an in-depth analysis of this compound's reactivity with various reactive oxygen species (ROS), detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

The core of this compound's mechanism lies in a chemospecific boronate-to-phenol switch. The probe exists in a non-fluorescent state due to the presence of a boronate ester. Upon reaction with hydrogen peroxide, this boronate group is cleaved, releasing a highly fluorescent rhodol product. This reaction is highly selective for H₂O₂ over other biologically relevant ROS.[1]

Reactivity and Selectivity of this compound

The defining characteristic of this compound is its remarkable selectivity for hydrogen peroxide over other reactive oxygen species. This selectivity is crucial for accurately attributing fluorescence signals to the presence of H₂O₂ in complex biological environments.

Quantitative Reactivity Data

The reactivity of this compound with hydrogen peroxide has been quantified, while its interaction with other ROS is demonstrably negligible. The following table summarizes the available kinetic and qualitative reactivity data.

Reactive Oxygen Species (ROS)Chemical FormulaReactivity with this compoundObserved Pseudo-First-Order Rate Constant (k_obs) (s⁻¹)Citation(s)
Hydrogen PeroxideH₂O₂Highly Reactive3.7(1) x 10⁻³ to 8.2(1) x 10⁻³ [a][1]
SuperoxideO₂⁻No Significant ReactionNot Applicable[1]
Hydroxyl Radical•OHNo Significant ReactionNot Applicable[1]
Singlet Oxygen¹O₂No Significant ReactionNot Applicable
Nitric Oxide•NONo Significant ReactionNot Applicable
HypochloriteOCl⁻No Significant ReactionNot Applicable
tert-Butyl Hydroperoxidet-BuOOHNo Significant ReactionNot Applicable
tert-Butoxy Radicalt-BuO•No Significant ReactionNot Applicable

[a] The range of observed rate constants was determined for a family of monoboronate fluorescent probes, including this compound, under pseudo-first-order conditions with 5 µM of the dye and 10 mM H₂O₂.

Experimental Protocols

In Vitro Selectivity Assay for this compound

This protocol details the procedure for assessing the selectivity of this compound for hydrogen peroxide over other reactive oxygen species in a cell-free system.

Materials:

  • This compound (PO1) stock solution (e.g., 1 mM in DMSO)

  • 20 mM HEPES buffer, pH 7.0

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)

  • Reagents for generating other ROS (see table below)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~540 nm, Emission: ~575 nm)

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to a final concentration of 5 µM in 20 mM HEPES buffer.

    • Prepare solutions of the different ROS in 20 mM HEPES buffer at the desired final concentrations (e.g., 100 µM for most ROS, 200 µM for •NO).

  • Generate Reactive Oxygen Species:

ROSGeneration MethodReagents and Conditions
Superoxide (O₂⁻) Xanthine/Xanthine Oxidase250 µM Xanthine, 0.05 U/mL Xanthine Oxidase in buffer.
Hydroxyl Radical (•OH) Fenton Reaction100 µM Fe(II) salt (e.g., Fe(NH₄)₂(SO₄)₂), 100 µM H₂O₂ in buffer.
Singlet Oxygen (¹O₂) H₂O₂ and HypochloriteReaction of H₂O₂ with NaOCl in buffer.
Nitric Oxide (•NO) NO Donore.g., 200 µM DEA/NONOate in buffer.
Hypochlorite (OCl⁻) Commercial BleachDiluted sodium hypochlorite solution to 100 µM in buffer.
  • Assay Protocol:

    • Pipette 100 µL of the 5 µM this compound working solution into the wells of the 96-well plate.

    • Add 100 µL of the respective ROS-generating solution or H₂O₂ solution to the wells. For the negative control, add 100 µL of HEPES buffer.

    • Incubate the plate at 25 °C, protected from light.

    • Measure the fluorescence intensity at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Compare the fluorescence response of this compound to H₂O₂ with its response to other ROS.

Cellular Imaging of H₂O₂ Production in A431 Cells

This protocol describes the use of this compound to visualize endogenous H₂O₂ production in A431 cells stimulated with epidermal growth factor (EGF).

Materials:

  • A431 cells

  • Cell culture medium (e.g., DMEM)

  • This compound (PO1)

  • Epidermal Growth Factor (EGF)

  • Confocal microscope

Procedure:

  • Cell Culture and Staining:

    • Culture A431 cells on glass-bottom dishes suitable for microscopy.

    • Prepare a 5 µM working solution of this compound in cell culture medium.

    • Incubate the cells with the this compound solution for 60 minutes at 37 °C.

  • Cell Stimulation and Imaging:

    • Wash the cells to remove excess probe.

    • Image the baseline fluorescence of the cells using a confocal microscope (Excitation: ~543 nm, Emission: 560-600 nm).

    • Add EGF to the cell culture medium to a final concentration of 500 ng/mL to stimulate H₂O₂ production.

    • Acquire images at various time points after EGF stimulation (e.g., every 5 minutes for 40 minutes) to monitor the increase in intracellular orange fluorescence.

    • As a control, image unstimulated cells loaded with this compound over the same time course.

Signaling Pathways and Experimental Workflows

EGF-Induced H₂O₂ Signaling in A431 Cells

This compound has been instrumental in elucidating the signaling pathway that leads to hydrogen peroxide production upon epidermal growth factor (EGF) stimulation in A431 cells. The pathway involves the activation of the EGF receptor (EGFR), subsequent activation of phosphoinositide 3-kinase (PI3K), and ultimately the production of H₂O₂ by a member of the NADPH oxidase (Nox) family.

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Nox Nox (NADPH Oxidase) PI3K->Nox Activates H2O2 H₂O₂ Nox->H2O2 Produces PO1_inactive This compound (Non-fluorescent) H2O2->PO1_inactive Reacts with PO1_active Rhodol Product (Fluorescent) PO1_inactive->PO1_active Cleavage

Caption: EGF signaling pathway leading to H₂O₂ production and its detection by this compound.

Experimental Workflow for Cellular H₂O₂ Detection

The following diagram illustrates a typical workflow for using this compound to detect H₂O₂ in a cellular context, from cell preparation to data analysis.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., Seeding on glass-bottom dish) start->cell_prep po1_loading Load Cells with This compound (5 µM) cell_prep->po1_loading wash Wash to Remove Excess Probe po1_loading->wash baseline_imaging Acquire Baseline Fluorescence Image wash->baseline_imaging stimulate Apply Cellular Stimulus (e.g., EGF, PMA) baseline_imaging->stimulate timelapse_imaging Time-Lapse Imaging stimulate->timelapse_imaging analysis Image Analysis (Quantify fluorescence change) timelapse_imaging->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Peroxy Orange 1 in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1] Its utility in live-cell imaging stems from a specific chemical reaction with H₂O₂, which converts the probe from a low-fluorescent state to a brightly fluorescent orange state, enabling real-time monitoring of cellular H₂O₂ dynamics.[2][3] This probe is particularly valuable for investigating the roles of H₂O₂ in various physiological and pathological processes, including immune responses, growth factor signaling, and oxidative stress.[3]

The mechanism of this compound relies on a boronate deprotection strategy. The boronate group effectively "cages" the fluorophore, quenching its fluorescence. In the presence of H₂O₂, the boronate is oxidized to a phenol, releasing the fluorophore and causing a significant increase in fluorescence. This reaction is highly specific for H₂O₂ over other reactive oxygen species (ROS), such as superoxide, nitric oxide, and hypochlorite, making it a powerful tool for dissecting the complex chemistry of oxidative signaling.

This compound is compatible with common green fluorescent probes, such as those based on Green Fluorescent Protein (GFP) or Aminophenyl Fluorescein (APF), allowing for multicolor imaging experiments to simultaneously visualize different cellular components or events.

Physicochemical and Spectral Properties

PropertyValueReference
Molecular Weight521.41 g/mol
FormulaC₃₂H₃₂BNO₅
Excitation Wavelength543 nm
Emission Wavelength565 nm (peak), range: 545 - 750 nm
SolubilitySoluble in DMSO (up to 10 mM)
StorageStore at -20°C

Signaling Pathway and Detection Mechanism

The detection of hydrogen peroxide by this compound involves a specific chemical transformation that leads to a fluorescent signal. This mechanism allows for the investigation of various signaling pathways where H₂O₂ acts as a second messenger. For instance, in response to growth factor stimulation (e.g., EGF), intracellular H₂O₂ levels can rise, a process that can be visualized using this compound. Similarly, during the phagocytic respiratory burst in immune cells like macrophages, H₂O₂ is produced, and this compound can be used to monitor this process.

Peroxy_Orange_1_Mechanism cluster_cell Live Cell Cellular_Stimulus Cellular Stimulus (e.g., Growth Factor, Pathogen) H2O2_Production Intracellular H₂O₂ Production Cellular_Stimulus->H2O2_Production PO1_Reaction PO1 + H₂O₂ → Oxidized PO1 H2O2_Production->PO1_Reaction PO1_Loading This compound (PO1) (Low Fluorescence) PO1_Loading->PO1_Reaction Fluorescence Orange Fluorescence (High) PO1_Reaction->Fluorescence Imaging Live Cell Imaging (Confocal Microscopy) Fluorescence->Imaging Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Culture cells on coverslips or imaging plates Start->Cell_Culture Prepare_Loading_Solution 2. Prepare PO1 loading solution (5-10 µM in serum-free medium) Cell_Culture->Prepare_Loading_Solution Incubate_Cells 3. Incubate cells with PO1 (30-60 min at 37°C) Prepare_Loading_Solution->Incubate_Cells Wash_Cells 4. Wash cells with pre-warmed imaging buffer Incubate_Cells->Wash_Cells Induce_H2O2 5. Induce H₂O₂ production (optional, e.g., add stimulant) Wash_Cells->Induce_H2O2 Image_Cells 6. Image cells using fluorescence microscopy (Ex/Em ~543/565 nm) Induce_H2O2->Image_Cells End End Image_Cells->End

References

Application Notes and Protocols: Detection of Hydrogen Peroxide in A431 Cells using Peroxy Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxy Orange 1 (PO1) is a highly selective fluorescent probe for the detection of hydrogen peroxide (H₂O₂) within living cells.[1] Its mechanism relies on the specific oxidation of a boronate group to a phenol group by H₂O₂, which elicits a bright orange fluorescence.[1] This reaction is highly specific for H₂O₂ over other reactive oxygen species (ROS), making this compound an invaluable tool for studying H₂O₂-mediated signaling pathways. A431 cells, a human epidermoid carcinoma cell line, are known to produce H₂O₂ in response to stimuli such as epidermal growth factor (EGF), making them a relevant model system for studying ROS signaling in cancer biology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in A431 cells based on cited literature.

ParameterValueReference
Probe Concentration 5 µM
Incubation Time 40 - 60 minutes
Incubation Temperature 37 °C
Excitation Wavelength 543 nm
Emission Wavelength 545 - 750 nm
Stimulant (Example) Epidermal Growth Factor (EGF)
EGF Concentration 100 - 500 ng/mL
EGF Incubation Time 20 - 60 minutes

Experimental Protocols

This section provides a detailed protocol for staining A431 cells with this compound to detect endogenous or stimulated H₂O₂ production.

Materials
  • A431 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (PO1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stimulant of choice (e.g., Epidermal Growth Factor, EGF)

  • Control vehicle for stimulant

  • Black, clear-bottom 96-well plates or other imaging-compatible culture vessels

  • Confocal microscope with appropriate filter sets

Protocol
  • Cell Seeding:

    • Seed A431 cells in a black, clear-bottom 96-well plate or other suitable imaging vessel at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37 °C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in serum-free medium or an appropriate buffer (e.g., PBS) to a final working concentration of 5 µM.

  • Staining of A431 Cells:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the 5 µM this compound working solution to the cells.

    • Incubate for 40-60 minutes at 37 °C, protected from light.

  • Stimulation (Optional):

    • If investigating stimulated H₂O₂ production, prepare the stimulant (e.g., EGF) in serum-free medium at the desired concentration.

    • For experiments with EGF, a final concentration of 100-500 ng/mL can be used.

    • Add the stimulant to the cells during the last 20-40 minutes of the this compound incubation period. For control wells, add the vehicle control.

  • Imaging:

    • After the incubation period, wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, warm imaging buffer (e.g., PBS or serum-free medium) to the cells.

    • Image the cells using a confocal microscope with an excitation wavelength of 543 nm and an emission collection window of 545-750 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to H₂O₂ production in A431 cells upon EGF stimulation and the experimental workflow for this compound staining.

EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Nox NADPH Oxidase (Nox) PI3K->Nox Activates Superoxide O₂⁻ Nox->Superoxide Reduces O2 O₂ O2->Nox H2O2 H₂O₂ Superoxide->H2O2 SOD PO1_ox Oxidized PO1 (Orange Fluorescence) H2O2->PO1_ox Oxidizes PO1 This compound (Non-fluorescent) PO1->PO1_ox PO1_Staining_Workflow Start Seed A431 Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Start->Incubate_Overnight Prepare_PO1 Prepare 5 µM this compound Incubate_Overnight->Prepare_PO1 Stain_Cells Stain Cells with PO1 (40-60 min, 37°C) Prepare_PO1->Stain_Cells Stimulate Add Stimulant (e.g., EGF) (Optional, last 20-40 min) Stain_Cells->Stimulate Wash Wash Cells (2x with PBS) Stimulate->Wash Image Image with Confocal Microscope (Ex: 543 nm, Em: 545-750 nm) Wash->Image

References

Application Notes and Protocols: Peroxy Orange 1 in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Peroxy Orange 1 (PO1), a fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in RAW 264.7 macrophage cells. This document includes detailed protocols for cell culture, probe loading, and stimulation of H₂O₂ production, alongside quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable fluorescent probe that enables the detection of H₂O₂ within living cells. It exhibits an orange intracellular fluorescence in response to H₂O₂ signals.[1] This makes it a valuable tool for studying the role of H₂O₂ in various cellular processes, particularly within the context of the immune response in macrophages. RAW 264.7 macrophages are a widely used cell line for modeling immune responses, as they produce detectable levels of H₂O₂ upon stimulation.[2]

Key Features of this compound:

  • Specificity: Selectively detects H₂O₂ over other reactive oxygen species (ROS).[2]

  • Cell Permeability: Readily enters live cells.[1]

  • Fluorescence: Displays a distinct orange fluorescence upon reaction with H₂O₂.

  • Spectral Properties: Excitation maximum at 543 nm and emission collected between 545 and 750 nm.

Applications in RAW 264.7 Macrophages

The primary application of this compound in RAW 264.7 macrophages is the real-time imaging of endogenous H₂O₂ production during key cellular events such as:

  • Phagocytic Respiratory Burst: Macrophages generate H₂O₂ via NADPH oxidase as a crucial component of their defense mechanism against pathogens.

  • Cell Signaling: H₂O₂ can act as a second messenger in various signaling pathways.

  • Drug Screening: Evaluating the effect of compounds on H₂O₂ production or scavenging.

A significant advantage of this compound is its utility in multicolor imaging experiments. It can be used in conjunction with other fluorescent probes, such as the green-fluorescent highly reactive oxygen species (hROS) probe APF, to selectively discriminate between changes in H₂O₂ and other ROS like hypochlorous acid (HOCl).

Quantitative Data Summary

The following tables summarize the experimental conditions and results from studies using this compound in RAW 264.7 macrophages.

Table 1: this compound Loading and Stimulation Conditions in RAW 264.7 Macrophages

ParameterValueReference
Cell LineRAW 264.7
This compound Concentration5 µM
Loading Time40 - 60 minutes
Loading Temperature37 °C
H₂O₂ StimulantPhorbol 12-myristate 13-acetate (PMA)
PMA Concentration1 µg/mL
Stimulation Time20 minutes
Exogenous H₂O₂ (Control)50 µM
Exogenous HOCl (Control)100 µM

Table 2: Dual-Probe Imaging with this compound and APF in RAW 264.7 Macrophages

ConditionThis compound (Orange Fluorescence)APF (Green Fluorescence)Reference
Untreated CellsLowLow
+ 50 µM H₂O₂Selective IncreaseNo Change
+ 100 µM HOClNo ChangeSelective Increase
+ 1 µg/mL PMAIncreaseIncrease

Experimental Protocols

Protocol 1: General Culture of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • T75 tissue culture flasks

  • Cell scraper

  • Centrifuge

  • 37 °C, 5% CO₂ incubator

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T75 flasks.

  • Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂.

  • For subculturing, gently scrape the adherent cells from the flask surface.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Seed cells at an appropriate density for subsequent experiments (e.g., in multi-well plates for imaging).

Protocol 2: Imaging Endogenous H₂O₂ Production in RAW 264.7 Macrophages using this compound

Materials:

  • RAW 264.7 cells cultured in a suitable imaging plate (e.g., glass-bottom dish)

  • This compound (PO1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Fluorescence microscope with appropriate filters for orange fluorescence

Procedure:

  • Prepare a 5 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.

  • Culture RAW 264.7 cells on an imaging plate to the desired confluency.

  • Prepare the loading solution: Dilute the this compound stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to a final concentration of 5 µM.

  • Load the cells: Remove the culture medium from the cells and wash once with warm PBS or HBSS. Add the this compound loading solution to the cells.

  • Incubate the cells for 40-60 minutes at 37 °C.

  • Wash the cells: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove excess probe.

  • Image baseline fluorescence: Add fresh warm buffer to the cells and acquire baseline fluorescence images using a fluorescence microscope.

  • Stimulate H₂O₂ production: Prepare a working solution of PMA in the imaging buffer at a final concentration of 1 µg/mL. Add the PMA solution to the cells.

  • Acquire images: Immediately begin acquiring time-lapse images of the cells to monitor the increase in orange fluorescence over a period of 20-30 minutes.

Protocol 3: Dual-Color Imaging of H₂O₂ and hROS with this compound and APF

Materials:

  • All materials from Protocol 2

  • Aminophenyl fluorescein (APF)

  • Fluorescence microscope with filters for both green and orange fluorescence

Procedure:

  • Prepare stock solutions: Prepare a 5 mM stock solution of this compound in DMSO and a stock solution of APF in DMSO according to the manufacturer's instructions.

  • Culture RAW 264.7 cells as described previously.

  • Prepare the dual-loading solution: Dilute the this compound and APF stock solutions in serum-free medium or a suitable buffer to final concentrations of 5 µM each.

  • Load the cells: Incubate the cells with the dual-loading solution for 40-50 minutes at 37 °C.

  • Wash the cells twice with warm PBS or HBSS.

  • Image baseline fluorescence in both the green and orange channels.

  • Stimulate the cells with 1 µg/mL PMA.

  • Acquire images in both channels simultaneously over time to observe the differential production of H₂O₂ (orange) and other highly reactive oxygen species (green).

Signaling Pathways and Experimental Workflows

Signaling Pathway of H₂O₂ Production in Macrophages

The production of H₂O₂ in RAW 264.7 macrophages upon stimulation with PMA is primarily mediated by the NADPH oxidase (NOX) enzyme complex.

G PMA PMA (Stimulant) PKC Protein Kinase C (PKC) PMA->PKC activates NOX NADPH Oxidase (NOX) PKC->NOX phosphorylates and activates Superoxide O₂⁻ (Superoxide) NOX->Superoxide produces O2 O₂ O2->NOX substrate SOD Superoxide Dismutase (SOD) Superoxide->SOD substrate H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 produces PO1 This compound (Probe) H2O2->PO1 reacts with Fluorescence Orange Fluorescence PO1->Fluorescence emits G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Imaging Plate Culture->Seed Load Load with 5 µM this compound (40-60 min, 37°C) Seed->Load Wash1 Wash (2x with PBS/HBSS) Load->Wash1 Image_base Acquire Baseline Fluorescence Wash1->Image_base Stimulate Stimulate with PMA (1 µg/mL) Image_base->Stimulate Image_stim Acquire Time-Lapse Images Stimulate->Image_stim Analyze Analyze Fluorescence Intensity Change Image_stim->Analyze G cluster_probes Fluorescent Probes cluster_ros Reactive Oxygen Species cluster_output Fluorescent Output PO1 This compound Orange Orange Fluorescence PO1->Orange APF APF Green Green Fluorescence APF->Green H2O2 H₂O₂ H2O2->PO1 specific reaction H2O2->APF no reaction hROS hROS (e.g., HOCl) hROS->PO1 no reaction hROS->APF specific reaction

References

Application Notes and Protocols for Detecting H2O2 in Immune Response Using Peroxy Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular physiology, acting as a damaging agent at high concentrations and as a subtle signaling molecule in various pathways, including the immune response.[1] The ability to accurately detect and quantify H₂O₂ in living cells is crucial for understanding its role in health and disease. Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for imaging H₂O₂ in living cells.[2][3] Its unique boronate-to-phenol switching mechanism ensures high specificity for H₂O₂ over other ROS, making it an invaluable tool for researchers in immunology and drug development.[4]

This compound is cell-permeable and exhibits a bright orange fluorescence upon reaction with H₂O₂. This property allows for real-time imaging of H₂O₂ dynamics in various cellular compartments and has been successfully used to visualize H₂O₂ production in immune cells like macrophages during phagocytosis and in response to growth factor stimulation. Its compatibility with other fluorescent probes, such as the green-fluorescent hROS probe APF, enables multicolor imaging experiments to dissect complex ROS signaling pathways.

Mechanism of Action

This compound's detection of hydrogen peroxide is based on a chemoselective boronate deprotection mechanism. The non-fluorescent PO1 molecule contains a boronate group that is specifically oxidized by H₂O₂ to a highly fluorescent phenol derivative. This conversion results in a significant "turn-on" of orange fluorescence, allowing for the sensitive detection of H₂O₂. This reaction is highly specific to H₂O₂ and does not react with other reactive oxygen species such as superoxide anions or nitric oxide.

This compound Mechanism PO1_non_fluorescent This compound (Non-fluorescent) PO1_fluorescent Oxidized this compound (Fluorescent) PO1_non_fluorescent->PO1_fluorescent Oxidation H2O2 H₂O₂ H2O2->PO1_fluorescent Light Orange Fluorescence PO1_fluorescent->Light Emits

Caption: Mechanism of H₂O₂ detection by this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.

PropertyValueReference
Excitation Wavelength (λex)543 nm
Emission Wavelength (λem)565 nm (collect between 545-750 nm)
Molecular Weight521.41 g/mol
SolubilitySoluble to 10 mM in DMSO
Cell PermeabilityYes

Experimental Protocols

Protocol 1: In Vitro Detection of H₂O₂ in RAW 264.7 Macrophages

This protocol details the use of this compound to visualize H₂O₂ production in RAW 264.7 macrophage cells, a common model for studying the immune response.

Materials:

  • This compound (PO1)

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) or other immune stimulant

  • Confocal microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells on glass-bottom dishes suitable for microscopy.

  • Probe Preparation: Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Prepare a 5 µM working solution of this compound in serum-free DMEM.

    • Incubate the cells with the PO1 working solution for 50-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with warm PBS to remove any excess probe.

  • Immune Stimulation:

    • Replace the PBS with fresh, warm DMEM.

    • To induce an immune response, treat the cells with an appropriate stimulant. For example, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Fluorescence Imaging:

    • Immediately after adding the stimulant, begin imaging the cells using a confocal microscope.

    • Excite the cells at 543 nm and collect the emission between 545 nm and 750 nm.

    • Acquire images at different time points to monitor the dynamics of H₂O₂ production.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment Culture Culture RAW 264.7 Cells Stain Stain Cells with PO1 (50-60 min, 37°C) Culture->Stain Prepare_PO1 Prepare 5 µM PO1 Working Solution Prepare_PO1->Stain Wash1 Wash Cells (2x with PBS) Stain->Wash1 Stimulate Stimulate with LPS Wash1->Stimulate Image Confocal Microscopy (Ex: 543 nm, Em: 545-750 nm) Stimulate->Image

Caption: Experimental workflow for H₂O₂ detection.

Protocol 2: Dual-Color Imaging of H₂O₂ and other hROS in Macrophages

This protocol allows for the simultaneous detection of H₂O₂ and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using this compound in conjunction with APF.

Materials:

  • All materials from Protocol 1

  • Aminophenyl fluorescein (APF)

Procedure:

  • Cell Culture: Follow step 1 from Protocol 1.

  • Probe Preparation: Prepare stock solutions of this compound (5 mM in DMSO) and APF (5 mM in DMSO).

  • Cell Staining:

    • Prepare a working solution containing both 5 µM this compound and 5 µM APF in serum-free DMEM.

    • Incubate the cells with the dual-probe working solution for 50 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS.

  • Immune Stimulation: Follow step 5 from Protocol 1.

  • Fluorescence Imaging:

    • Image the cells using a confocal microscope with two separate channels.

    • For this compound (H₂O₂), use excitation at 543 nm and collect emission between 560-620 nm.

    • For APF (hROS), use excitation at 488 nm and collect emission between 500-550 nm.

    • This dual imaging allows for the discrimination between phagosomes producing mainly H₂O₂, mainly hROS, or both.

Signaling Pathway in Immune Response

During an immune response, such as phagocytosis by macrophages, the enzyme NADPH oxidase (Nox) is activated, leading to the production of superoxide (O₂⁻). Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). This production of H₂O₂ is a critical component of the respiratory burst, which helps to kill pathogens.

Immune Response Signaling cluster_cell Macrophage Phagocytosis Phagocytosis (e.g., bacteria) Nox_activation NADPH Oxidase (Nox) Activation Phagocytosis->Nox_activation O2_to_Superoxide O₂ → O₂⁻ Nox_activation->O2_to_Superoxide Superoxide_to_H2O2 O₂⁻ → H₂O₂ O2_to_Superoxide->Superoxide_to_H2O2 SOD SOD Superoxide Dismutase (SOD) SOD->Superoxide_to_H2O2 H2O2_signal H₂O₂ Signaling (Pathogen killing) Superoxide_to_H2O2->H2O2_signal

Caption: H₂O₂ production during immune response.

Troubleshooting

  • Low Fluorescence Signal:

    • Ensure the this compound stock solution is fresh and has been stored properly to prevent degradation.

    • Increase the incubation time with the probe.

    • Confirm that the immune stimulant is active and used at an effective concentration.

    • Check the microscope filter sets to ensure they are appropriate for the excitation and emission wavelengths of PO1.

  • High Background Fluorescence:

    • Ensure thorough washing of cells after incubation with the probe to remove any unbound dye.

    • Reduce the concentration of the probe.

  • Cell Death:

    • This compound has been shown to have low toxicity. However, if cell death is observed, reduce the probe concentration or incubation time.

    • Ensure that the imaging conditions (e.g., laser power) are not causing phototoxicity.

Conclusion

This compound is a robust and specific fluorescent probe for the detection of H₂O₂ in living cells. Its bright orange fluorescence and high selectivity make it an excellent tool for studying the role of H₂O₂ in the complex signaling networks of the immune response. The protocols provided here offer a starting point for researchers to incorporate this powerful probe into their studies of immunology and drug discovery.

References

Peroxy Orange 1: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective and sensitive fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1][2] Its excellent cell permeability allows for the direct imaging of intracellular H₂O₂ dynamics, a key reactive oxygen species (ROS) involved in a multitude of cellular signaling pathways and pathological conditions.[1][3][4] PO1's mechanism relies on the specific oxidation of a boronate group to a phenol by H₂O₂, which triggers a bright, "turn-on" orange fluorescence. This high specificity prevents cross-reactivity with other ROS such as superoxide anions or nitric oxide, ensuring targeted detection of H₂O₂.

The probe's spectral properties, with an excitation maximum around 543 nm and emission in the orange spectrum (565-750 nm), make it compatible with common green fluorescent probes (like GFP or APF) for multicolor imaging experiments. This enables researchers to simultaneously monitor different cellular events or distinguish between various ROS, providing a more comprehensive understanding of cellular redox biology in processes like immune responses and growth factor signaling.

Key Properties of this compound

The following table summarizes the essential characteristics of this compound for easy reference.

PropertyValueSource(s)
Target Analyte Hydrogen Peroxide (H₂O₂)
Mechanism of Action H₂O₂-mediated boronate to phenol oxidation
Cell Permeability Yes, suitable for live-cell imaging
Excitation Wavelength ~543 nm
Emission Wavelength 565 - 750 nm
Solubility Soluble in DMSO (up to 10 mM)
Recommended Storage Store stock solutions at -20°C
Common Cell Lines Used RAW 264.7 macrophages, A431 cells

Mechanism of Action

This compound's selectivity for H₂O₂ is based on a specific chemical reaction. The non-fluorescent probe contains a boronate ester group. In the presence of hydrogen peroxide, this boronate is oxidized, converting it into a phenol. This structural change results in the formation of a highly fluorescent rhodol dye, which emits a strong orange signal.

PeroxyOrange1_Mechanism PO1_NonFluorescent This compound (Non-Fluorescent) + Boronate Group PO1_Fluorescent Oxidized Product (Orange Fluorescence) + Phenol Group PO1_NonFluorescent->PO1_Fluorescent Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PO1_Fluorescent Staining_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment Seed_Cells 1. Seed cells on coverslips (2 days prior) Serum_Starve 2. Serum-starve cells (18 hours prior, if needed) Seed_Cells->Serum_Starve Prepare_Loading 3. Prepare fresh PO1 loading buffer (5-10 µM) Wash_Cells 4. Wash cells with buffer Prepare_Loading->Wash_Cells Load_Probe 5. Incubate cells with PO1 (37°C, 40-60 min) Wash_Cells->Load_Probe Wash_Again 6. Wash to remove excess probe Load_Probe->Wash_Again Stimulate 7. Add stimulus (e.g., EGF) (for desired time) Wash_Again->Stimulate Image 8. Image cells (Ex: 543 nm, Em: 565-750 nm) Stimulate->Image Dual_Imaging_Logic Cell Live Cell H2O2 H₂O₂ Cell->H2O2 produces hROS hROS (e.g., HOCl) Cell->hROS produces PO1 This compound Orange_Signal Orange Fluorescence PO1->Orange_Signal emits APF APF Probe Green_Signal Green Fluorescence APF->Green_Signal emits H2O2->PO1 activates hROS->APF activates

References

Peroxy Orange 1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within living cells.[1][2] This cell-permeable probe exhibits a distinct orange fluorescence upon reaction with H₂O₂, making it a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological processes, including immune responses and growth factor signaling.[1] Its compatibility with common green fluorescent probes allows for multicolor imaging experiments, enabling the simultaneous tracking of multiple cellular events.

Mechanism of Action

This compound's selectivity for H₂O₂ stems from its boronate-based chemical structure. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This conversion results in a significant increase in the probe's fluorescence intensity, emitting a bright orange signal. This specific chemical reaction ensures high selectivity for H₂O₂ over other reactive oxygen species such as superoxide anions and nitric oxide.

Data Presentation

Spectral Properties
PropertyWavelength (nm)
Excitation Wavelength543
Emission Wavelength Range545 - 750
Optimal Emission Wavelength565
Physicochemical Properties
PropertyValue
Molecular Weight521.41 g/mol
FormulaC₃₂H₃₂BNO₅
SolubilitySoluble to 10 mM in DMSO
StorageStore at -20°C

Experimental Protocols

Protocol 1: Detection of Endogenous H₂O₂ in Cultured Cells

This protocol describes the use of this compound to visualize the production of hydrogen peroxide in mammalian cells, such as RAW 264.7 macrophages or A431 cells, in response to stimulation.

Materials:

  • This compound (PO1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)

  • Cell culture medium

  • Cells of interest (e.g., RAW 264.7 macrophages, A431 cells)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for macrophages, Epidermal Growth Factor (EGF) for A431 cells)

  • Fluorescence microscope with appropriate filters for orange fluorescence

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store the stock solution at -20°C, protected from light.

  • Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).

  • Prepare a 5 µM working solution of this compound by diluting the stock solution in cell culture medium or buffer.

  • Wash the cells once with warm PBS or buffer.

  • Incubate the cells with the 5 µM this compound working solution for 40-60 minutes at 37°C.

  • Wash the cells twice with warm PBS or buffer to remove excess probe.

  • Add fresh medium or buffer to the cells.

  • Acquire baseline fluorescence images of the cells before stimulation.

  • Add the desired stimulant to the cells. For example, use 1 µg/mL PMA for RAW 264.7 macrophages or 500 ng/mL EGF for A431 cells.

  • Incubate for the desired time period (e.g., 20-40 minutes) to allow for H₂O₂ production.

  • Acquire fluorescence images at different time points after stimulation using a fluorescence microscope with excitation at ~543 nm and emission collection between 545-750 nm.

Protocol 2: Dual-Color Imaging of H₂O₂ and Other Reactive Oxygen Species

This protocol enables the simultaneous detection of hydrogen peroxide using this compound and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using a green fluorescent probe like Aminophenyl Fluorescein (APF).

Materials:

  • This compound (PO1)

  • Aminophenyl Fluorescein (APF) or another suitable green fluorescent hROS probe

  • All other materials listed in Protocol 1

Procedure:

  • Prepare stock solutions of both this compound (10 mM in DMSO) and APF (e.g., 5 mM in DMSO).

  • Culture and wash cells as described in Protocol 1.

  • Prepare a working solution containing both 5 µM this compound and 5 µM APF in cell culture medium or buffer.

  • Incubate the cells with the dual-probe working solution for 40-50 minutes at 37°C.

  • Wash the cells twice with warm PBS or buffer.

  • Add fresh medium or buffer to the cells.

  • Acquire baseline fluorescence images in both the green and orange channels.

  • Stimulate the cells as described in Protocol 1.

  • Acquire fluorescence images in both channels at various time points after stimulation. The orange channel will indicate H₂O₂ production, while the green channel will show the generation of other hROS.

Visualizations

This compound Mechanism of Action PO1_inactive This compound (Non-fluorescent) (Boronate form) PO1_active Oxidized this compound (Fluorescent) (Phenol form) PO1_inactive->PO1_active Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PO1_active

Caption: Mechanism of this compound activation by H₂O₂.

Experimental Workflow for H₂O₂ Detection cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cell_culture Culture Cells wash1 Wash Cells (PBS) cell_culture->wash1 load_po1 Incubate with 5 µM this compound (40-60 min, 37°C) wash1->load_po1 wash2 Wash Cells (PBS) load_po1->wash2 baseline_img Acquire Baseline Image wash2->baseline_img stimulate Add Stimulant (e.g., EGF) baseline_img->stimulate post_stim_img Acquire Post-Stimulation Images stimulate->post_stim_img

Caption: Workflow for detecting H₂O₂ with this compound.

EGF Receptor Signaling Pathway Leading to H₂O₂ Production EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates Rac1 Rac1 PI3K->Rac1 activates Nox NADPH Oxidase (Nox) Rac1->Nox activates Superoxide O₂⁻ Nox->Superoxide catalyzes O2 O₂ O2->Nox H2O2 H₂O₂ Superoxide->H2O2 dismutation PO1 This compound Detection H2O2->PO1

Caption: Simplified EGF signaling pathway for H₂O₂ production.

References

Application Notes and Protocols for Peroxy Orange 1: Preparation of Stock and Working Solutions for Peroxynitrite Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a fluorescent probe widely utilized for the detection of reactive oxygen species (ROS). It belongs to the family of boronate-based probes, which exhibit a high reactivity and selectivity towards peroxynitrite (ONOO⁻) over other ROS, such as hydrogen peroxide (H₂O₂). This characteristic is attributed to the significantly faster reaction rate of the boronate moiety with peroxynitrite, estimated to be nearly a million times faster than its reaction with hydrogen peroxide[1][2][3]. This differential reactivity allows for the specific detection of peroxynitrite under controlled experimental conditions.

Upon reaction with peroxynitrite, the boronate group of this compound is oxidized to a phenol. This conversion results in a significant increase in the fluorescence intensity of the molecule, providing a robust signal for detection[4]. These application notes provide detailed protocols for the preparation of this compound stock and working solutions tailored for the detection of peroxynitrite in cellular and biochemical assays.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight~521.41 g/mol (confirm with batch-specific data)
SolventDimethyl sulfoxide (DMSO)
Maximum Solubility in DMSO10 mM
Excitation Wavelength543 nm
Emission Wavelength545 - 750 nm
Storage ConditionsStore at -20°C, protected from light and moisture.

Preparation of Stock and Working Solutions

This compound Stock Solution (10 mM)

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Based on the batch-specific molecular weight provided by the manufacturer, calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 521.41 g/mol , you would add 191.79 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

This compound Working Solution (5 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES)

Protocol:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution in the desired aqueous buffer to a final working concentration. A typical starting concentration for cellular imaging is 5 µM.

  • To prepare a 1 mL of 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of buffer.

  • Mix thoroughly by gentle vortexing or pipetting.

  • The working solution is now ready for use in your experimental assay.

Experimental Protocols

Protocol 1: In Vitro Detection of Peroxynitrite

This protocol describes the use of this compound to detect peroxynitrite in a cell-free system.

Materials:

  • This compound working solution (e.g., 5 µM in a suitable buffer)

  • Peroxynitrite donor, such as 3-morpholinosydnonimine (SIN-1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Add the this compound working solution to your reaction vessel (e.g., cuvette or microplate well).

  • Induce the generation of peroxynitrite by adding a known concentration of a peroxynitrite donor like SIN-1. The final concentration of SIN-1 will depend on the desired flux of peroxynitrite.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 543 nm and an emission wavelength range of 545-750 nm.

  • Monitor the change in fluorescence over time to observe the reaction kinetics.

Protocol 2: Cellular Imaging of Peroxynitrite

This protocol outlines the general steps for using this compound to visualize peroxynitrite in living cells.

Materials:

  • Cells of interest cultured on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides)

  • This compound working solution (e.g., 5 µM in cell culture medium or buffer)

  • Peroxynitrite donor (e.g., SIN-1) for positive control

  • Peroxynitrite scavenger (e.g., uric acid) for negative control

  • Fluorescence microscope

Protocol:

  • Wash the cells with an appropriate buffer (e.g., PBS).

  • Load the cells with the this compound working solution by incubating for a specific period (e.g., 30-60 minutes) at 37°C. The optimal loading time may need to be determined empirically for your cell type.

  • Wash the cells to remove any excess, unbound probe.

  • Induce peroxynitrite production in your experimental group (e.g., through drug treatment or other stimuli).

  • For a positive control, treat a separate group of cells with a peroxynitrite donor like SIN-1.

  • For a negative control, pre-incubate cells with a peroxynitrite scavenger before adding the stimulus or donor.

  • Acquire fluorescence images using a microscope equipped with appropriate filters for this compound (Excitation: ~543 nm, Emission: ~560-600 nm).

  • Analyze the changes in fluorescence intensity to assess the levels of peroxynitrite.

Signaling Pathway and Experimental Workflow Diagrams

PeroxyOrange1_Mechanism cluster_reaction Reaction with Peroxynitrite cluster_detection Fluorescence Detection Peroxy_Orange_1 This compound (Non-fluorescent) Phenolic_Product Phenolic Product (Fluorescent) Peroxy_Orange_1->Phenolic_Product Oxidation of boronate group Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Peroxy_Orange_1 Emission Emission (545-750 nm) Phenolic_Product->Emission Fluorescence Excitation Excitation (543 nm) Excitation->Phenolic_Product

Caption: Reaction mechanism of this compound with peroxynitrite.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound powder to room temperature Start->Equilibrate Calculate Calculate required volume of anhydrous DMSO Equilibrate->Calculate Dissolve Dissolve powder in DMSO Calculate->Dissolve Vortex Vortex until fully dissolved Dissolve->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -20°C Aliquot->Store End 10 mM Stock Solution Ready Store->End Working_Solution_Workflow Start Start with 10 mM Stock Thaw Thaw one aliquot of 10 mM stock solution Start->Thaw Dilute Dilute stock solution in aqueous buffer to 5 µM Thaw->Dilute Mix Mix thoroughly Dilute->Mix End 5 µM Working Solution Ready Mix->End

References

Troubleshooting & Optimization

how to reduce Peroxy Orange 1 photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of Peroxy Orange 1 during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (PO1) is a cell-permeable fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in living cells.[1][2] It exhibits an orange fluorescence in response to H₂O₂ signals. Its excitation wavelength is approximately 543 nm, with an emission range between 545 and 750 nm.

Q2: What is photobleaching and why is it a problem?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of imaging experiments, especially in time-lapse studies.

Q3: What causes the photobleaching of this compound?

A3: The photobleaching of fluorescent dyes like this compound, which belongs to the rhodol family of xanthene dyes, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen. This interaction can generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent. The process is exacerbated by high-intensity excitation light and prolonged exposure.

Q4: Can I use antifade reagents to reduce this compound photobleaching?

A4: Yes, using antifade reagents is a highly effective strategy to reduce photobleaching. These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photochemical damage. For live-cell imaging with this compound, it is crucial to use reagents specifically formulated to be non-toxic to cells.

Q5: Are there other ways to reduce photobleaching besides using antifade reagents?

A5: Absolutely. You can also minimize photobleaching by:

  • Optimizing illumination: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

  • Reducing exposure time: Minimize the duration of exposure to the excitation light.

  • Using sensitive detectors: Employing high-sensitivity cameras allows for the use of lower excitation light levels.

  • Careful experimental planning: Image only the necessary regions of interest and time points to answer your experimental question.

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing rapid fading of your this compound fluorescent signal, follow these troubleshooting steps:

  • Assess Imaging Parameters:

    • High Excitation Power: Your excitation light intensity may be too high. Reduce the laser power or lamp intensity to the minimum level required for a clear signal.

    • Prolonged Exposure: Your exposure times may be too long. Shorten the exposure time for each image acquisition. For time-lapse experiments, increase the interval between captures.

  • Evaluate the Imaging Medium:

    • Absence of Antifade Reagents: Standard cell culture media do not contain antifade components. For live-cell imaging, supplement your medium with a live-cell compatible antifade reagent.

    • Presence of Oxidizing Agents: Ensure your imaging medium is free of components that could contribute to oxidative stress and accelerate photobleaching.

  • Consider the Experimental Setup:

    • Objective Numerical Aperture (NA): Use an objective with a high NA to collect more of the emitted light, which allows for a reduction in excitation intensity.

    • Filter Sets: Ensure your filter sets are appropriate for the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.

Quantitative Data: Efficacy of Antifade Reagents on Structurally Related Dyes

Table 1: Comparison of Commercial Antifade Reagents for Rhodamine Dyes

Antifade ReagentKey FeaturesSuitability for Live-Cell Imaging
ProLong™ Live Enzyme-based oxygen scavenging system.Yes, specifically designed for live-cell imaging.
VectaCell™ Trolox Antioxidant-based (Trolox, a vitamin E analog).Yes, demonstrated to have low cytotoxicity in many cell lines.
ProLong™ Gold Hard-setting mountant for fixed cells.No, intended for fixed samples.
VECTASHIELD® Glycerol-based solution.Not recommended for live cells due to potential toxicity.
SlowFade™ Diamond Non-curing mountant for fixed cells.No, intended for fixed samples.

Table 2: Photobleaching Half-Life of Tetramethylrhodamine with Different Antifade Agents

Mounting MediumPhotobleaching Half-Life (seconds)
90% Glycerol in PBS (pH 8.5)7
Vectashield®330

Data adapted from a study on tetramethylrhodamine, a dye structurally related to the rhodol core of this compound. The half-life represents the time until the fluorescence intensity is reduced by 50% under continuous illumination.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound to Minimize Photobleaching

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed imaging medium at the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Antifade Reagent Application (if using):

    • If using an antifade reagent like ProLong™ Live, prepare the imaging medium containing the antifade reagent according to the manufacturer's instructions.

    • After the this compound loading, remove the loading solution, wash once with warm PBS, and replace it with the antifade-containing imaging medium.

    • Incubate for the time recommended by the manufacturer (e.g., 15-120 minutes for ProLong™ Live).

  • Image Acquisition:

    • Place the sample on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Use transmitted light to locate the cells of interest and focus.

    • Switch to fluorescence imaging using the appropriate filter set for this compound (Excitation ~543 nm).

    • Set the excitation light to the lowest intensity that provides a clear image.

    • Use the shortest possible exposure time.

    • Acquire images as needed for your experiment, minimizing continuous illumination.

Protocol 2: Testing the Efficacy of an Antifade Reagent

Objective: To quantitatively assess the reduction in photobleaching of this compound with a chosen antifade reagent.

Procedure:

  • Prepare two identical samples of cells stained with this compound as described in Protocol 1.

  • For one sample, use a standard imaging medium. For the second sample, use the same imaging medium supplemented with the antifade reagent to be tested.

  • Select a field of view for each sample.

  • Acquire a time-lapse series of images under continuous illumination with the same imaging parameters for both samples. For example, acquire an image every 5 seconds for 5 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) within the cells for each time point in both series.

    • Normalize the intensity of each time point to the initial intensity (time 0).

    • Plot the normalized fluorescence intensity as a function of time for both the control and the antifade-treated sample.

    • Compare the decay curves to determine the effectiveness of the antifade reagent in reducing photobleaching.

Visualizations

Photobleaching_Pathway PO1_ground This compound (Ground State) PO1_excited This compound (Excited Singlet State) PO1_ground->PO1_excited Excitation Light PO1_triplet This compound (Excited Triplet State) PO1_excited->PO1_triplet Intersystem Crossing Fluorescence Fluorescence PO1_excited->Fluorescence Photobleached_PO1 Photobleached This compound PO1_triplet->Photobleached_PO1 Direct Reaction ROS Reactive Oxygen Species (ROS) PO1_triplet->ROS Energy Transfer to O₂ ROS->Photobleached_PO1 Chemical Reaction Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Simplified signaling pathway of photobleaching and the action of antifade reagents.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Culture Culture cells on imaging dish Probe_Loading Load with Peroxy Orange 1 Cell_Culture->Probe_Loading Antifade_Incubation Incubate with Antifade Reagent Probe_Loading->Antifade_Incubation Locate_Cells Locate cells with transmitted light Antifade_Incubation->Locate_Cells Set_Parameters Set minimal excitation & exposure time Locate_Cells->Set_Parameters Acquire_Images Acquire images Set_Parameters->Acquire_Images Measure_Intensity Measure fluorescence intensity over time Acquire_Images->Measure_Intensity Normalize_Data Normalize to initial intensity Measure_Intensity->Normalize_Data Plot_Decay Plot fluorescence decay curves Normalize_Data->Plot_Decay Troubleshooting_Logic Start Rapid Signal Fading? Check_Illumination Reduce Excitation Intensity & Exposure Time Start->Check_Illumination Yes Use_Antifade Incorporate a Live-Cell Antifade Reagent Check_Illumination->Use_Antifade Check_Hardware Use High NA Objective & Sensitive Detector Use_Antifade->Check_Hardware Problem_Solved Problem Resolved Check_Hardware->Problem_Solved

References

Technical Support Center: Optimizing Peroxy Orange 1 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Peroxy Orange 1 to measure hydrogen peroxide (H₂O₂) in living cells.

FAQs: Understanding this compound

Q1: What is this compound and how does it detect hydrogen peroxide?

This compound (PO1) is a fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells.[1] Its mechanism relies on the selective reaction of a boronate group with H₂O₂. This reaction converts the boronate to a phenol, resulting in a significant increase in orange fluorescence.[1] This boronate-phenol conversion is highly specific for H₂O₂ over other reactive oxygen species (ROS) like superoxide anions or nitric oxide.[1]

Q2: What are the key features of this compound?

  • High Selectivity for H₂O₂: Minimizes off-target reactions with other ROS.[1]

  • Cell Permeability: Allows for the detection of intracellular H₂O₂ in live cells.[1]

  • Bright Orange Fluorescence: Provides a strong signal for imaging.

  • Compatibility with Green Fluorophores: Can be used in multicolor imaging experiments with probes like GFP or APF.

Q3: What are the excitation and emission wavelengths for this compound?

This compound has an excitation maximum at approximately 543 nm and an emission maximum at around 565 nm.

Optimizing Incubation Time and Concentration

Optimizing the incubation time and concentration of this compound is critical to achieving a high signal-to-noise ratio while maintaining cell health.

Recommended Starting Conditions:

Based on published studies, a good starting point for most cell types is a concentration of 5 µM and an incubation time of 30-60 minutes at 37°C.

Data on Incubation Time and Fluorescence Intensity:

The following table summarizes typical incubation conditions used in published research, which can serve as a guide for optimization.

Cell TypeThis compound ConcentrationIncubation TimeNotesReference
A431 cells5 µM40 minUsed to image H₂O₂ under oxidative stress.
RAW 264.7 macrophages5 µM50 minUsed for dual-color imaging with APF.
RAW 264.7 macrophages5 µM60 minUsed to image PMA-induced H₂O₂ production.

Experimental Protocol for Optimizing Incubation Time:

This protocol provides a framework for determining the optimal this compound incubation time for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in a suitable buffer (e.g., HBSS or phenol red-free medium) to the desired final concentration (e.g., 1-10 µM).

  • Time-Course Experiment:

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C and acquire images at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the cells at each time point.

    • Measure the background fluorescence from a region without cells.

    • Calculate the signal-to-noise ratio (Signal/Background) for each time point.

  • Cell Viability Assessment: In a parallel experiment, treat cells with this compound for the same time points and assess cell viability using a standard assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide).

  • Determine Optimal Time: The optimal incubation time is the point at which the signal-to-noise ratio is maximized without a significant decrease in cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Probe Concentration Too High: Excess probe can lead to non-specific staining. - Autofluorescence: Some cell types or media components can be inherently fluorescent. - Probe Precipitation: Improperly dissolved probe can form fluorescent aggregates.- Optimize Probe Concentration: Perform a concentration titration (e.g., 1-10 µM) to find the lowest concentration that gives a good signal. - Use Phenol Red-Free Medium: Use imaging medium without phenol red during the experiment. - Check for Probe Precipitation: Ensure the DMSO stock is fully dissolved before diluting into aqueous buffer. Centrifuge the working solution to remove any aggregates.
Low or No Signal - Low H₂O₂ Levels: The cells may not be producing enough H₂O₂ to be detected. - Suboptimal Incubation Time: The incubation may be too short for the probe to react. - Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for this compound. - Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.- Use a Positive Control: Treat a sample of cells with a known H₂O₂-generating agent (e.g., low concentration of H₂O₂) to confirm the probe is working. - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation duration. - Verify Microscope Settings: Ensure the filter sets are appropriate for this compound (Excitation: ~543 nm, Emission: ~565 nm). - Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if necessary.
Cell Death or Morphological Changes - Probe Cytotoxicity: High concentrations or long incubation times can be toxic to cells. - Phototoxicity: The combination of the fluorescent probe and excitation light can generate ROS, leading to cell damage.- Perform a Cytotoxicity Assay: Determine the non-toxic concentration range of this compound for your cells. - Reduce Incubation Time and Concentration: Use the lowest effective concentration and shortest incubation time. - Minimize Light Exposure: Use the lowest possible light intensity and exposure time during imaging.
Uneven Staining - Uneven Probe Distribution: The probe may not have been evenly distributed across the cells. - Cell Clumping: Clumped cells may not be uniformly stained.- Ensure Proper Mixing: Gently swirl the dish after adding the probe solution to ensure even distribution. - Use a Homogeneous Cell Population: Ensure cells are in a single-cell suspension before plating to avoid clumping.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating the role of H₂O₂ in various signaling pathways.

H₂O₂ Production in Growth Factor Signaling (e.g., EGF)

Epidermal Growth Factor (EGF) stimulation can lead to the production of H₂O₂ through the activation of NADPH oxidases (NOX). This H₂O₂ can then act as a second messenger, modulating the activity of downstream signaling molecules.

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates RAC1 RAC1 PIP3->RAC1 Activates NOX NADPH Oxidase (NOX) RAC1->NOX Activates O2_superoxide O₂⁻ NOX->O2_superoxide Produces H2O2 H₂O₂ O2_superoxide->H2O2 via SOD SOD SOD Downstream Downstream Signaling H2O2->Downstream Modulates

Caption: EGF signaling pathway leading to H₂O₂ production.

H₂O₂ Production in Macrophage Immune Response (e.g., via TLRs)

Toll-like receptors (TLRs) on macrophages can recognize pathogen-associated molecular patterns (PAMPs), triggering a signaling cascade that results in the production of H₂O₂ as part of the innate immune response.

TLR_Signaling PAMP PAMP TLR TLR PAMP->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Signaling TRAF6->MAPK NFkB NF-κB Signaling TRAF6->NFkB NOX_activation NOX Activation MAPK->NOX_activation NFkB->NOX_activation H2O2 H₂O₂ NOX_activation->H2O2 Leads to Immune_Response Immune Response H2O2->Immune_Response Mediates PO1_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Plate_Cells 1. Plate cells and allow to adhere Prepare_PO1 2. Prepare this compound working solution Wash_Cells 3. Wash cells with imaging buffer Prepare_PO1->Wash_Cells Add_PO1 4. Add this compound and incubate (37°C) Wash_Cells->Add_PO1 Wash_Optional 5. (Optional) Wash to remove excess probe Add_PO1->Wash_Optional Image_Cells 6. Image cells using fluorescence microscopy (Ex/Em: ~543/565 nm) Wash_Optional->Image_Cells Quantify 7. Quantify fluorescence intensity and analyze data Image_Cells->Quantify

References

solving Peroxy Orange 1 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the solubility of Peroxy Orange 1 in DMSO.

Troubleshooting Guide

This section addresses specific issues you may encounter during the preparation of this compound solutions.

Issue: this compound is not dissolving in DMSO, or a precipitate has formed.

If you are experiencing difficulty dissolving this compound or notice precipitation after dissolution, follow this guide to identify and resolve the issue.

Possible Causes and Recommended Solutions

  • Cause 1: Concentration Exceeds Solubility Limit.

    • Solution: The maximum reported solubility of this compound in DMSO is 10 mM[1][2][3]. Do not attempt to prepare stock solutions at a higher concentration. Verify your calculations using the molecular weight (521.41 g/mol ).

  • Cause 2: Water Contamination in DMSO.

    • Solution: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of this compound. Always use fresh, newly opened, anhydrous-grade DMSO for preparing your stock solutions.

  • Cause 3: Insufficient Dissolution Energy.

    • Solution: The dissolution process may require physical assistance. Gentle warming of the vial to 37°C and brief sonication in an ultrasonic bath can help achieve full dissolution.

  • Cause 4: Improper Storage of Stock Solution.

    • Solution: this compound stock solutions have limited stability at higher temperatures. Once prepared, solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored appropriately. For long-term storage (up to 6 months), use -80°C. For short-term storage (up to 1 month), -20°C is acceptable.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

cluster_start cluster_checks Troubleshooting Steps cluster_solutions Solutions cluster_end start Observation: Precipitate or Poor Solubility check_conc 1. Verify Concentration Is it ≤ 10 mM? start->check_conc check_dmso 2. Check DMSO Quality Is it new, anhydrous DMSO? check_conc->check_dmso Yes sol_conc Adjust concentration to ≤ 10 mM. check_conc->sol_conc No check_method 3. Review Dissolution Method Was warming/sonication used? check_dmso->check_method Yes sol_dmso Use fresh, anhydrous DMSO. check_dmso->sol_dmso No check_storage 4. Assess Storage Conditions Was it stored correctly (-80°C / -20°C)? check_method->check_storage Yes sol_method Warm to 37°C and/or use an ultrasonic bath. check_method->sol_method No sol_storage Aliquot and store at -80°C (6 mo) or -20°C (1 mo). check_storage->sol_storage No end_node Problem Resolved check_storage->end_node Yes sol_conc->end_node sol_dmso->end_node sol_method->end_node sol_storage->end_node cluster_factors Controlling Factors cluster_outcome Outcome conc Concentration (≤ 10 mM) success Fully Dissolved, Stable Solution conc->success dmso DMSO Purity (Anhydrous) dmso->success energy Dissolution Energy (Warming/Sonication) energy->success failure Precipitation or Incomplete Dissolution conc_bad > 10 mM conc_bad->failure dmso_bad Hygroscopic (Contains H₂O) dmso_bad->failure energy_bad Insufficient (Vortex Only) energy_bad->failure

References

Peroxy Orange 1 signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peroxy Orange 1 (PO1), a fluorescent probe designed for the sensitive and selective detection of hydrogen peroxide (H₂O₂) in living cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize experimental outcomes and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (PO1) is a cell-permeable fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on a boronate-to-phenol switch. In the presence of H₂O₂, the boronate group is oxidized to a phenol group, resulting in a significant increase in orange fluorescence. This chemospecific reaction ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS)[1][2][3].

Q2: What are the spectral properties of this compound?

A2: this compound is optimally excited at approximately 543 nm and exhibits an emission maximum at around 565 nm, with a broad emission spectrum extending towards 750 nm[1][4]. This makes it compatible with standard microscopy filter sets for orange/red fluorophores.

Q3: What is the recommended concentration and incubation time for PO1?

A3: For cellular imaging, a typical starting concentration for this compound is 5 µM. The recommended incubation time is generally between 40 to 60 minutes at 37°C to allow for sufficient cellular uptake and de-esterification. However, optimal conditions may vary depending on the cell type and experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. Prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.

Q5: Is this compound compatible with other fluorescent probes?

A5: Yes, PO1's spectral properties make it suitable for multicolor imaging experiments. It has been successfully used in conjunction with green-fluorescent probes like APF to simultaneously detect different reactive oxygen species.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure meaningful results. The following guide addresses common issues and provides solutions to enhance the quality of your this compound experiments.

ProblemPotential CauseSuggested Solution
Low Signal Intensity Insufficient Probe Concentration: The concentration of PO1 is too low to detect the H₂O₂ levels in your sample.Perform a concentration titration to determine the optimal probe concentration for your specific cell type and experimental conditions. Start with the recommended 5 µM and test a range (e.g., 1-10 µM).
Suboptimal Incubation Time: The incubation period may be too short for adequate cellular uptake and reaction with H₂O₂.Increase the incubation time. A time course experiment (e.g., 30, 60, 90 minutes) can help identify the optimal incubation period.
Poor Cell Health: Unhealthy or dying cells can exhibit altered metabolic activity and may not effectively process the probe.Ensure cells are healthy and not overly confluent. Use appropriate controls to monitor cell viability.
Photobleaching: Excessive exposure to excitation light can lead to a decrease in fluorescence intensity.Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary. The use of anti-fade reagents in fixed-cell imaging can also be beneficial.
High Background Noise Autofluorescence: Cells and culture media can exhibit natural fluorescence, which can interfere with the signal from PO1.Use phenol red-free media during the experiment, as phenol red is a known source of background fluorescence. Include an unstained control sample to measure the baseline autofluorescence.
Nonspecific Binding: The probe may bind to cellular components or surfaces in a non-specific manner.Ensure thorough washing of cells with a suitable buffer (e.g., PBS or HBSS) after probe incubation to remove any unbound probe.
Probe Aggregation: Improperly dissolved probe can form aggregates that appear as bright, punctate background signals.Ensure the DMSO stock solution is fully dissolved before diluting it into your aqueous experimental buffer. Vortex the stock solution briefly before use.
Contaminated Reagents: Buffers or media may be contaminated with fluorescent impurities.Use high-purity, sterile-filtered reagents and buffers.

Experimental Protocols

Standard Protocol for Cellular Imaging with this compound

  • Cell Preparation: Seed cells on an appropriate imaging plate or coverslip and allow them to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a fresh working solution of this compound in a suitable buffer (e.g., serum-free medium or HBSS) to the desired final concentration (typically 5 µM).

  • Cell Staining: Remove the cell culture medium and wash the cells once with the buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 40-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells two to three times with the buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565-750 nm).

Visualizations

Peroxy_Orange_1_Signaling_Pathway This compound Signaling Pathway cluster_cell PO1_inactive This compound (Non-fluorescent) PO1_active Oxidized PO1 (Fluorescent) PO1_inactive->PO1_active Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PO1_inactive Cell Living Cell PO1_inactive_outside This compound PO1_inactive_outside->Cell Cellular Uptake

Caption: Mechanism of this compound activation.

Experimental_Workflow Experimental Workflow Start Seed Cells Prepare_Probe Prepare PO1 Working Solution Start->Prepare_Probe Wash_1 Wash Cells Prepare_Probe->Wash_1 Incubate Incubate with PO1 (40-60 min) Wash_1->Incubate Wash_2 Wash Cells (2-3x) Incubate->Wash_2 Image Fluorescence Microscopy Wash_2->Image End Data Analysis Image->End

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic Troubleshooting Flowchart Start Poor Signal-to-Noise Ratio Low_Signal Is the signal intensity low? Start->Low_Signal High_Background Is the background high? Start->High_Background Low_Signal->High_Background No Optimize_Conc Optimize PO1 Concentration Low_Signal->Optimize_Conc Yes Use_Phenol_Free Use Phenol Red-Free Media High_Background->Use_Phenol_Free Yes Optimize_Time Optimize Incubation Time Optimize_Conc->Optimize_Time Check_Cells Check Cell Health Optimize_Time->Check_Cells Improve_Wash Improve Washing Steps Use_Phenol_Free->Improve_Wash Check_Reagents Check Reagent Purity Improve_Wash->Check_Reagents

Caption: A decision tree for troubleshooting signal-to-noise issues.

References

Peroxy Orange 1 Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Peroxy Orange 1 (PO1) for hydrogen peroxide (H₂O₂) imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect hydrogen peroxide?

This compound (PO1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells and tissues. It operates on a boronate-based switch mechanism. In its native state, the boronate group renders the molecule weakly fluorescent. Upon reaction with H₂O₂, the boronate is cleaved, leading to the formation of a highly fluorescent product with an orange emission. This "turn-on" response allows for the visualization of H₂O₂ production.

Q2: What are the key advantages of using this compound?

  • High Selectivity for H₂O₂: PO1 exhibits high selectivity for hydrogen peroxide over other reactive oxygen species (ROS)[1].

  • Cell Permeability: PO1 can readily cross cell membranes, enabling the imaging of intracellular H₂O₂[2].

  • Live-Cell Imaging: Its low toxicity at working concentrations makes it suitable for real-time imaging in living cells[2].

  • Compatibility with Multicolor Imaging: PO1's orange fluorescence allows for its use in combination with green fluorescent probes, such as APF, for simultaneous detection of different ROS[1].

Q3: What are the recommended excitation and emission wavelengths for this compound?

The optimal spectral settings for this compound are:

  • Excitation: ~540-543 nm

  • Emission: ~565-750 nm

Q4: Is this compound suitable for in vivo imaging?

Yes, this compound is a non-trappable, highly permeable probe, which makes it suitable for tissue and in vivo applications.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound imaging experiments.

IssuePotential CauseRecommended Solution
High Background Fluorescence 1. Probe Concentration Too High: Excessive probe concentration can lead to non-specific staining and high background. 2. Incomplete Removal of Unbound Probe: Insufficient washing after probe incubation. 3. Autofluorescence: Some cell types or media components may exhibit natural fluorescence in the orange channel. 4. Probe Hydrolysis: Although PO1 is relatively stable, prolonged exposure to aqueous environments, especially at alkaline pH, can lead to hydrolysis and increased background.1. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration (typically in the range of 5-10 µM). 2. Thorough Washing: Wash cells 2-3 times with warm imaging buffer after probe loading. 3. Control for Autofluorescence: Image an unstained sample under the same conditions to assess the level of autofluorescence. If significant, consider using a different imaging medium or applying background subtraction during image analysis. 4. Fresh Probe Preparation: Prepare fresh dilutions of the probe from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Weak or No Signal 1. Low H₂O₂ Production: The biological stimulus may not be sufficient to generate detectable levels of H₂O₂. 2. Suboptimal Probe Loading: Inadequate incubation time or temperature can result in poor probe uptake. 3. Photobleaching: Excessive exposure to excitation light can lead to rapid signal loss.1. Use a Positive Control: Treat cells with a known H₂O₂-inducing agent (e.g., 50-100 µM H₂O₂) to confirm that the probe is working correctly. 2. Optimize Incubation: Increase the incubation time (e.g., up to 60 minutes) or ensure the temperature is maintained at 37°C during loading. 3. Minimize Light Exposure: Use the lowest possible excitation laser power and exposure time. Utilize neutral density filters and acquire images only when necessary.
Phototoxicity 1. High Excitation Light Intensity: Intense or prolonged illumination can induce cellular stress and damage, leading to artifacts.1. Reduce Light Exposure: As with photobleaching, minimize the intensity and duration of light exposure. 2. Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
Inconsistent Results 1. Variability in Probe Loading: Inconsistent probe concentration or incubation time between experiments. 2. Cell Health and Density: Differences in cell health or confluency can affect H₂O₂ production and probe uptake.1. Standardize Protocol: Ensure consistent probe preparation, concentration, and incubation parameters for all experiments. 2. Maintain Consistent Cell Culture: Use cells from a similar passage number and ensure consistent plating density and health.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Spectroscopic Properties

ParameterValueReference
Excitation Maximum (λex)~540-543 nm
Emission Maximum (λem)~565 nm
Emission Range545-750 nm

Table 2: Experimental Parameters

ParameterValueCell LineReference
Working Concentration5 - 10 µMA431, RAW 264.7
Incubation Time40 - 60 minA431, RAW 264.7
Incubation Temperature37 °CA431, RAW 264.7

Table 3: Performance Characteristics

ParameterValue/ObservationNote
Photostability Data not explicitly available.General good practice is to minimize light exposure to avoid photobleaching common to most fluorescent dyes.
Cytotoxicity Reported to be non-toxic at working concentrations.Detailed cytotoxicity data (e.g., IC50) is not readily available. It is recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions if long-term imaging is planned.

Experimental Protocols

Protocol 1: Detection of H₂O₂ in A431 Cells upon EGF Stimulation

This protocol describes the use of this compound to visualize hydrogen peroxide production in A431 cells following stimulation with Epidermal Growth Factor (EGF).

  • Cell Culture: Plate A431 cells on glass-bottom dishes and grow to 70-80% confluency.

  • Probe Loading:

    • Prepare a 5 µM working solution of this compound in serum-free media.

    • Wash the cells once with warm serum-free media.

    • Incubate the cells with the this compound solution for 60 minutes at 37°C.

  • Washing: Wash the cells twice with warm imaging buffer (e.g., Hanks' Balanced Salt Solution).

  • EGF Stimulation:

    • Add imaging buffer containing 500 ng/mL EGF to the cells.

    • Incubate for 20 minutes at 37°C.

  • Imaging:

    • Image the cells using a confocal microscope equipped with an appropriate laser line for excitation (e.g., 543 nm).

    • Collect emission between 560 and 650 nm.

    • Acquire images before and after EGF stimulation to observe the change in fluorescence intensity.

Protocol 2: Dual-Color Imaging of ROS in RAW 264.7 Macrophages

This protocol details the simultaneous imaging of H₂O₂ and highly reactive oxygen species (hROS) in RAW 264.7 macrophages using this compound and APF.

  • Cell Culture: Plate RAW 264.7 macrophages on glass-bottom dishes and culture overnight.

  • Probe Loading:

    • Prepare a solution containing 5 µM this compound and 5 µM APF in imaging buffer.

    • Incubate the cells with the probe solution for 50 minutes at 37°C.

  • Washing: Wash the cells twice with warm imaging buffer.

  • Stimulation (Optional): To induce ROS production, treat cells with a stimulant such as Phorbol 12-myristate 13-acetate (PMA).

  • Imaging:

    • Image the cells using a confocal microscope with two channels:

      • PO1 Channel (H₂O₂): Excite at ~543 nm and collect emission at ~560-620 nm.

      • APF Channel (hROS): Excite at ~488 nm and collect emission at ~500-550 nm.

    • Acquire images sequentially to minimize spectral bleed-through.

Visualizations

experimental_workflow_egf Workflow: H₂O₂ Detection with PO1 in EGF-Stimulated Cells cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Stimulation & Imaging plate_cells Plate A431 Cells grow_cells Grow to 70-80% Confluency plate_cells->grow_cells wash1 Wash Cells grow_cells->wash1 prepare_po1 Prepare 5 µM PO1 incubate_po1 Incubate with PO1 (60 min, 37°C) prepare_po1->incubate_po1 wash1->incubate_po1 wash2 Wash Cells (x2) incubate_po1->wash2 add_egf Add EGF (500 ng/mL) wash2->add_egf incubate_egf Incubate (20 min, 37°C) add_egf->incubate_egf image_cells Confocal Imaging (Ex: 543 nm, Em: 560-650 nm) incubate_egf->image_cells

Caption: Experimental workflow for detecting H₂O₂ using this compound in EGF-stimulated A431 cells.

egf_h2o2_pathway Signaling Pathway: EGF-Induced H₂O₂ Production EGF EGF EGFR EGFR EGF->EGFR Binds & Activates NOX NADPH Oxidase (NOX) EGFR->NOX Activates Superoxide O₂⁻ NOX->Superoxide Reduces O₂ to O2 O₂ O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 Converted by SOD SOD PO1 This compound (Non-fluorescent) H2O2->PO1 Oxidizes PO1_ox Oxidized PO1 (Orange Fluorescence) PO1->PO1_ox

Caption: Simplified signaling pathway of EGF-induced H₂O₂ production and its detection by this compound.

References

controlling for autofluorescence in Peroxy Orange 1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peroxy Orange 1 (PO1) experiments. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for autofluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (PO1) is a fluorescent probe specifically designed for imaging hydrogen peroxide (H₂O₂) in living cells.[1][2][3] It is cell-permeable and exhibits an orange fluorescence upon reaction with H₂O₂.[2] This makes it a valuable tool for studying reactive oxygen species (ROS) signaling in various biological processes, such as immune responses and growth factor stimulation.

Q2: What are the spectral properties of this compound?

This compound has an excitation maximum at approximately 543 nm and an emission maximum at around 565 nm. This places its fluorescence in the orange part of the spectrum.

Q3: What is autofluorescence and why is it a problem in this compound experiments?

Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light. Common sources in cells and tissues include molecules like NADH, collagen, elastin, flavins, and lipofuscin. Autofluorescence can be a significant issue in fluorescence microscopy and other fluorescence-based assays because it can mask the specific signal from your fluorescent probe (in this case, this compound), leading to a poor signal-to-noise ratio and potentially incorrect data interpretation. This is particularly problematic when trying to detect low levels of H₂O₂.

Q4: What are the most common sources of autofluorescence in cell-based assays?

Common sources of autofluorescence in cell-based assays include:

  • Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally present in cells and tissues and fluoresce across a broad range of wavelengths.

  • Cell Culture Media: Phenol red, a common pH indicator in cell culture media, is a significant source of background fluorescence. Fetal Bovine Serum (FBS) also contains fluorescent molecules.

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.

  • Dead Cells: Dead cells tend to be more autofluorescent than live cells.

  • Red Blood Cells: The heme groups in red blood cells are a major source of autofluorescence.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter with autofluorescence during your this compound experiments.

Issue 1: High background fluorescence in the control (unstained) sample.

High background in your negative control indicates the presence of significant autofluorescence from your sample itself or the experimental setup.

Troubleshooting Steps:

  • Identify the Source:

    • Unstained Control: Always include an unstained, untreated sample in your experiment to assess the baseline autofluorescence.

    • Spectral Analysis: If your imaging system allows, perform a spectral scan of your unstained sample to identify the emission profile of the autofluorescence. This can help in choosing appropriate filters and fluorophores.

  • Optimize Sample Preparation:

    • Cell Culture Medium: Before imaging, replace the phenol red-containing medium with a phenol red-free medium or a clear buffered saline solution. If possible, reduce the concentration of FBS in the medium.

    • Fixation Method: If fixation is necessary, consider using a non-aldehyde-based fixative like chilled methanol or ethanol. If you must use aldehyde fixatives, use the lowest possible concentration and fix for the shortest effective time. You can also treat aldehyde-fixed samples with a quenching agent like sodium borohydride or glycine.

    • Remove Red Blood Cells: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells. For blood samples, lyse the red blood cells.

    • Remove Dead Cells: Use methods like low-speed centrifugation or a Ficoll gradient to remove dead cells from suspension cultures. A viability dye can also be used to gate out dead cells during analysis.

Issue 2: Weak this compound signal that is difficult to distinguish from background.

This issue can arise from low H₂O₂ levels, suboptimal probe concentration, or high autofluorescence that overlaps with the PO1 signal.

Troubleshooting Steps:

  • Optimize this compound Staining:

    • Titrate Probe Concentration: The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a titration to find the concentration that provides the best signal-to-noise ratio.

    • Positive Control: Include a positive control where cells are treated with a known concentration of H₂O₂ to ensure the probe is working correctly.

  • Reduce Spectral Overlap:

    • Choose Appropriate Filters: Use narrow bandpass emission filters that are specifically tailored to the emission spectrum of this compound to minimize the collection of out-of-band autofluorescence.

    • Spectral Unmixing: For advanced microscopy systems, spectral imaging and linear unmixing can be powerful tools. This technique treats autofluorescence as a separate fluorescent component and computationally removes it from the final image.

  • Chemical Quenching of Autofluorescence:

    • Sudan Black B: This dye can be used to quench lipofuscin-based autofluorescence. However, be aware that it can fluoresce in the far-red channel.

    • Eriochrome Black T: Can also reduce lipofuscin and formalin-induced autofluorescence.

    • Commercially Available Reagents: Several commercial kits are available to quench autofluorescence from various sources.

Data Presentation: Spectral Properties

For effective experimental design, it's crucial to understand the spectral profiles of this compound and common sources of autofluorescence.

MoleculeExcitation Max (nm)Emission Max (nm)Notes
This compound ~543~565Specific for H₂O₂.
NADH~340~450A primary source of cellular autofluorescence, especially in the blue-green range.
Flavins (FAD)~450~530Contributes to green autofluorescence.
Collagen~340~400Found in the extracellular matrix of tissues.
Elastin~350-400~450-500Another component of the extracellular matrix.
LipofuscinBroad (345-490)Broad (460-670)Age-related pigment that fluoresces across a wide spectrum.
Phenol Red~440>550Common pH indicator in cell culture media.
Experimental Protocols
Protocol 1: Basic Staining with this compound
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip (glass-bottom dishes are recommended to reduce background).

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO (e.g., 5-10 mM).

    • Dilute the stock solution in warm, phenol red-free medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (typically 5-10 µM).

    • Remove the culture medium from the cells and wash once with the warm buffer.

    • Add the this compound loading solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm buffer to remove any excess probe.

  • Treatment: Add your experimental treatment to the cells. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~543 nm, Emission: ~565 nm).

Protocol 2: Aldehyde Fixation and Autofluorescence Quenching
  • Fixation:

    • After your experimental treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Minimize fixation time to reduce autofluorescence.

    • Wash the cells three times with PBS.

  • Quenching (Optional):

    • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Incubate the fixed cells with the sodium borohydride solution for 10-15 minutes at room temperature.

    • Wash the cells thoroughly three times with PBS.

  • Permeabilization (if needed for other stains): Permeabilize cells with a detergent like Triton X-100 or saponin.

  • Staining and Imaging: Proceed with any additional staining and imaging as required.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_treatment Experimental Treatment cluster_imaging Data Acquisition cell_culture Cell Culture media_exchange Exchange to Phenol-Red Free Medium cell_culture->media_exchange po1_loading Load with this compound media_exchange->po1_loading wash1 Wash Cells po1_loading->wash1 treatment Apply Experimental Treatment wash1->treatment positive_control Positive Control (e.g., H2O2) wash1->positive_control negative_control Negative Control (Vehicle) wash1->negative_control imaging Fluorescence Imaging treatment->imaging positive_control->imaging negative_control->imaging unstained_control Image Unstained Control imaging->unstained_control

Caption: Experimental workflow for a typical this compound experiment.

troubleshooting_autofluorescence cluster_sample_prep Sample Preparation Optimization cluster_experimental_design Experimental Design Modification cluster_data_analysis Post-Acquisition Correction start High Autofluorescence Detected? change_media Use Phenol-Red Free Medium start->change_media Yes change_fixative Switch to Non-Aldehyde Fixative start->change_fixative Yes use_controls Include Unstained Control start->use_controls Yes spectral_unmixing Apply Spectral Unmixing start->spectral_unmixing Yes quench_fixation Use Quenching Agent (e.g., NaBH4) change_fixative->quench_fixation remove_rbc Perfuse Tissue/Lyse RBCs spectral_scan Perform Spectral Scan use_controls->spectral_scan narrow_filters Use Narrow Bandpass Filters spectral_scan->narrow_filters background_subtraction Subtract Unstained Control Signal spectral_unmixing->background_subtraction

Caption: Decision tree for troubleshooting autofluorescence in fluorescence microscopy.

References

improving Peroxy Orange 1 staining efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peroxy Orange 1, a fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in living cells. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (PO1) is a cell-permeable fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in live cells.[1][2] It operates on a chemospecific boronate-to-phenol switch mechanism. In its native state, the boronate group quenches the fluorescence of the molecule. Upon reaction with H₂O₂, the boronate is oxidized to a phenol group, leading to a significant increase in orange fluorescence.[2] This mechanism provides high selectivity for H₂O₂ over other reactive oxygen species (ROS).[3]

Q2: What are the spectral properties of this compound?

This compound is excited at approximately 543 nm and emits fluorescence in the range of 545 nm to 750 nm. These spectral properties make it compatible with standard fluorescence microscopy and flow cytometry setups.

Q3: Is this compound suitable for all cell types?

This compound is cell-permeable and has been successfully used in various cell lines, including RAW 264.7 macrophages and A431 cells. However, as with any fluorescent probe, optimal staining conditions may vary between cell types. It is recommended to perform initial optimization experiments for your specific cell line of interest.

Q4: Can this compound be used for multicolor imaging?

Yes, this compound is well-suited for multicolor imaging experiments. Its orange fluorescence allows it to be used alongside green fluorescent probes, such as those for other reactive oxygen species (e.g., APF for hypochlorous acid) or with GFP-tagged proteins.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining experiments.

Problem 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Probe Concentration The optimal concentration of this compound can vary. Start with a concentration of 5-10 µM and perform a titration to find the ideal concentration for your cell type and experimental conditions.
Insufficient Incubation Time As a boronate-based probe, this compound may react more slowly than other ROS probes. Ensure an adequate incubation time, typically 30-60 minutes at 37°C, to allow for cellular uptake and reaction with H₂O₂.
Low Levels of Endogenous H₂O₂ The intracellular concentration of H₂O₂ may be too low to elicit a strong fluorescent signal. Consider using a positive control, such as treating cells with a known concentration of exogenous H₂O₂ (e.g., 50-100 µM for 20-30 minutes), to confirm the probe is working.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Excitation: ~543 nm, Emission: ~565-750 nm).
Probe Degradation This compound should be stored properly at -20°C to prevent degradation. Prepare fresh working solutions from a DMSO stock for each experiment.
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Solution
Excessive Probe Concentration Using too high a concentration of this compound can lead to non-specific staining and high background. Perform a concentration titration to find the lowest effective concentration.
Incomplete Removal of Unbound Probe After incubation, wash the cells thoroughly with a balanced salt solution (e.g., PBS or HBSS) to remove any extracellular probe that has not been taken up by the cells.
Autofluorescence Some cell types exhibit natural fluorescence. To account for this, always include an unstained control sample in your experiment to measure the baseline autofluorescence.
Probe Aggregation Ensure the this compound stock solution is fully dissolved in DMSO and then diluted to the final working concentration in an aqueous buffer. Vortex briefly before adding to cells.
Problem 3: Photobleaching

Possible Causes & Solutions

CauseRecommended Solution
Prolonged Exposure to Excitation Light Minimize the exposure time and intensity of the excitation light during image acquisition. Use a neutral density filter if available.
Repeated Imaging of the Same Field If time-lapse imaging is required, use the lowest possible light intensity and the longest possible interval between acquisitions that still allows for capturing the biological process of interest.
Lack of Antifade Reagent For fixed-cell imaging, use a mounting medium containing an antifade reagent to help preserve the fluorescent signal.

Experimental Protocols

General Protocol for Staining Live Cells with this compound

This protocol provides a starting point for staining live cells. Optimization may be required for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution to a final working concentration of 5-10 µM in a serum-free medium or a suitable buffer (e.g., HBSS).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS or HBSS.

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope or flow cytometer with the appropriate filter sets (Excitation ~543 nm, Emission ~565-750 nm).

Workflow for Troubleshooting this compound Staining

G Troubleshooting Workflow for this compound cluster_0 Problem Identification cluster_1 Weak/No Signal Path cluster_2 High Background Path cluster_3 Resolution Start Start: Suboptimal Staining Problem Weak/No Signal or High Background? Start->Problem CheckConc Optimize Probe Concentration (5-10 µM) Problem->CheckConc Weak/No Signal TitrateConc Titrate Down Probe Concentration Problem->TitrateConc High Background CheckInc Increase Incubation Time (30-60 min) CheckConc->CheckInc PosCtrl Use Positive Control (Exogenous H₂O₂) CheckInc->PosCtrl CheckFilters Verify Filter Sets PosCtrl->CheckFilters Reimage Re-acquire Image/Data CheckFilters->Reimage ImproveWash Enhance Washing Steps TitrateConc->ImproveWash Autofluor Check for Autofluorescence ImproveWash->Autofluor Autofluor->Reimage G This compound Activation by H₂O₂ cluster_0 Cellular Environment cluster_1 Probe Activation PO1_inactive This compound (Non-fluorescent) Reaction Oxidation of Boronate Group PO1_inactive->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction PO1_active Activated this compound (Orange Fluorescence) Reaction->PO1_active

References

Peroxy Orange 1 protocol refinement for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Peroxy Orange 1 for the detection of hydrogen peroxide (H₂O₂) in living cells. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (PO1) is a fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells.[1] Its mechanism relies on a boronate-based switch. In its native state, the boronate group renders the molecule non-fluorescent. Upon reaction with H₂O₂, the boronate is cleaved, leading to the formation of a highly fluorescent phenol product that emits an orange light.[1] This reaction is highly selective for H₂O₂ over other reactive oxygen species (ROS).[1]

Q2: What are the excitation and emission wavelengths for this compound?

A2: this compound has an excitation maximum at approximately 543 nm and an emission maximum at around 565 nm.[1]

Q3: Is this compound compatible with other fluorescent probes for multicolor imaging?

A3: Yes, this compound is well-suited for multicolor imaging experiments. Its orange fluorescence is spectrally distinct from green fluorescent probes, such as those for detecting other ROS or GFP-tagged proteins, allowing for simultaneous visualization of multiple cellular events.

Q4: Is this compound toxic to cells?

A4: this compound is generally considered to have low cytotoxicity and is well-tolerated by living cells at typical working concentrations. However, it is always recommended to perform a toxicity assay for your specific cell type and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Probe Concentration Too High: Excessive probe concentration can lead to non-specific staining and high background. 2. Incomplete Removal of Unbound Probe: Residual probe in the imaging medium contributes to background noise. 3. Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal. 4. Phenol Red in Media: Phenol red in cell culture media is fluorescent and can increase background.1. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio (typically 1-10 µM). 2. Thorough Washing: Increase the number and duration of wash steps with warm PBS or imaging buffer after probe incubation. 3. Use an Unstained Control: Image unstained cells under the same conditions to determine the level of autofluorescence. If high, consider using a probe with a different excitation/emission spectrum if possible. 4. Use Phenol Red-Free Media: Switch to phenol red-free media or a balanced salt solution (e.g., HBSS) for the duration of the experiment.
Weak or No Signal 1. Insufficient H₂O₂ Production: The experimental conditions may not be inducing a sufficient level of H₂O₂ for detection. 2. Probe Concentration Too Low: The probe concentration may be insufficient to detect the H₂O₂ present. 3. Incorrect Filter Sets: The microscope filter sets may not be optimal for the excitation and emission wavelengths of this compound. 4. Photobleaching: Excessive exposure to excitation light can lead to the destruction of the fluorescent signal.1. Use a Positive Control: Treat cells with a known inducer of H₂O₂ (e.g., 50-100 µM H₂O₂) to confirm that the probe is working. 2. Optimize Probe Concentration: Increase the probe concentration in a stepwise manner. 3. Verify Microscope Settings: Ensure that the excitation and emission filters are appropriate for this compound (Excitation: ~543 nm, Emission: ~565 nm). 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use a neutral density filter if available. Acquire images efficiently and use an anti-fade mounting medium if fixing cells.
Inconsistent Results 1. Variable Probe Loading: Inconsistent incubation time or temperature can lead to variations in probe uptake. 2. Cell Health and Density: Variations in cell health or plating density can affect H₂O₂ production and probe response. 3. Timing of Imaging: The kinetics of H₂O₂ production can be transient.1. Standardize Protocol: Ensure consistent incubation times and temperatures for all samples. 2. Maintain Consistent Cell Culture: Use cells at a consistent passage number and confluency. Monitor cell viability. 3. Perform Time-Course Experiments: Image at multiple time points after stimulation to capture the peak H₂O₂ signal.
Phototoxicity Excessive Light Exposure: High-intensity or prolonged exposure to excitation light can damage cells.Reduce Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal. Use a sensitive camera to minimize the required exposure.

Experimental Protocols

General Guidelines for Cell Staining with this compound
  • Cell Seeding: Plate cells on an appropriate imaging dish or plate and allow them to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration in serum-free, phenol red-free medium or an appropriate imaging buffer (e.g., HBSS).

  • Cell Loading: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C in the dark. Incubation times and concentrations will need to be optimized for each cell type.

  • Washing: After incubation, remove the probe solution and wash the cells 2-3 times with warm imaging buffer to remove any unbound probe.

  • Stimulation and Imaging: Add your stimulus of interest to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence.

Protocol Refinement for Specific Cell Types
Cell Type Seeding Density This compound Concentration Incubation Time Imaging Buffer Notes
RAW 264.7 Macrophages 1 x 10⁵ cells/well in a 24-well plate5 µM40-60 minutesHBSS or RPMI (phenol red-free)These cells can be stimulated with PMA (1 µg/mL) to induce H₂O₂ production.
A431 Epidermoid Carcinoma Cells 5 x 10⁴ cells/well in a 24-well plate5-10 µM40-60 minutesHBSS or DMEM (phenol red-free)EGF (100 ng/mL) is a common stimulus for H₂O₂ production in these cells.
Primary Cortical Neurons 2 x 10⁵ cells/well on poly-D-lysine coated coverslips1-5 µM30-45 minutesArtificial cerebrospinal fluid (aCSF) or Neurobasal medium (phenol red-free)Neurons are sensitive to phototoxicity; use minimal light exposure. A positive control can be treatment with a low concentration of H₂O₂ (10-20 µM).
MCF-7 Breast Cancer Cells 4 x 10⁴ cells/well in a 24-well plate5-10 µM45-60 minutesHBSS or DMEM/F12 (phenol red-free)These cells can be sensitive to serum starvation, so minimize the time in serum-free media.
Jurkat T-cells (Suspension) 5 x 10⁵ cells/mL2-5 µM30 minutesRPMI (phenol red-free) with 1% FBSAfter incubation, centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh imaging buffer for washing and subsequent imaging.

Signaling Pathways and Experimental Workflows

Hydrogen Peroxide Signaling in EGF Receptor Activation

Epidermal Growth Factor (EGF) stimulation can lead to the production of intracellular H₂O₂ which acts as a second messenger, modulating the activity of signaling proteins.

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds NOX NADPH Oxidase (NOX) EGFR->NOX Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates H2O2 H₂O₂ NOX->H2O2 Produces PTP Protein Tyrosine Phosphatases (PTPs) H2O2->PTP Inhibits PTP->EGFR Dephosphorylates

Caption: EGF signaling pathway leading to H₂O₂ production and downstream effects.

Experimental Workflow for Measuring Stimulus-Induced H₂O₂

This workflow outlines the key steps for a typical experiment using this compound to measure H₂O₂ production following cellular stimulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Seed Cells C Load Cells with PO1 A->C B Prepare PO1 Working Solution B->C D Wash Cells C->D E Add Stimulus D->E F Image Acquisition (Fluorescence Microscopy) E->F G Data Analysis F->G

Caption: A typical experimental workflow for using this compound.

Logical Relationship for Troubleshooting High Background

This diagram illustrates the decision-making process for troubleshooting high background fluorescence when using this compound.

Troubleshooting_Logic Start High Background Fluorescence CheckUnstained Image Unstained Control Cells Start->CheckUnstained Autofluorescence High Autofluorescence? CheckUnstained->Autofluorescence YesAuto Use Phenol Red-Free Media Consider Different Probe Autofluorescence->YesAuto Yes NoAuto Check Stained Sample Autofluorescence->NoAuto No End Problem Resolved YesAuto->End OptimizeWash Optimize Washing Steps Increase Wash Duration/Number NoAuto->OptimizeWash TitrateProbe Titrate Probe Concentration (Lower Concentration) NoAuto->TitrateProbe OptimizeWash->End TitrateProbe->End

Caption: Troubleshooting logic for high background fluorescence with this compound.

References

Validation & Comparative

A Comparative Guide to Hydrogen Peroxide Probes: Peroxy Orange 1 vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H₂O₂) is paramount for unraveling its complex roles in cellular signaling and pathology. This guide provides a comprehensive comparison of Peroxy Orange 1, a fluorescent probe for H₂O₂, with other widely used alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.

Hydrogen peroxide is a key reactive oxygen species (ROS) implicated in a vast array of physiological and pathological processes. Its detection with high sensitivity and specificity is crucial for understanding its nuanced roles. A variety of fluorescent probes have been developed for this purpose, each with distinct mechanisms, photophysical properties, and experimental considerations. This guide focuses on the comparison of this compound, a rhodol-based boronate probe, with other popular classes of H₂O₂ sensors.

Performance Comparison of H₂O₂ Probes

The ideal H₂O₂ probe exhibits high selectivity, sensitivity, brightness, and photostability, with excitation and emission wavelengths that minimize cellular autofluorescence. The following table summarizes the key quantitative performance characteristics of this compound and its counterparts.

FeatureThis compound (PO1)Peroxy Yellow 1 (PY1)Peroxyfluor-3 (PF3)Amplex® RedHyPer7 (Genetically Encoded)roGFP2-Orp1 (Genetically Encoded)
Probe Type Small Molecule (Boronate)Small Molecule (Boronate)Small Molecule (Boronate)Small Molecule (Enzymatic)Genetically Encoded (OxyR-cpYFP)Genetically Encoded (roGFP2-Orp1)
Excitation (Ex) Max (nm) 543[1]514488~571400 / 499 (Ratiometric)~405 / ~488 (Ratiometric)
Emission (Em) Max (nm) 565[1]~535~515~585516~510
Quantum Yield (Φ) N/AN/A (MitoPY1 derivative: 0.405 after H₂O₂)N/A~0.45 (for resorufin)0.4 (reduced), 0.32 (oxidized)N/A
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) N/AN/A (MitoPY1 derivative: 22,300 after H₂O₂)N/A58,000 (for resorufin)[2]74,000N/A
Fluorescence Increase SignificantSignificantSignificantN/A (product formation)Ratiometric ChangeRatiometric Change
Selectivity for H₂O₂ HighHighHighHigh (with HRP)HighHigh
Cell Permeability Yes[1]YesYes (as PF3-Ac)No (reagent added to media)N/A (expressed intracellularly)N/A (expressed intracellularly)

Principles of Detection

The detection of H₂O₂ by these probes relies on distinct chemical reactions that result in a fluorescent signal. Understanding these mechanisms is crucial for interpreting experimental results and identifying potential sources of interference.

Boronate-Based Probes (this compound, PY1, PF3)

This compound and its structural analogs, Peroxy Yellow 1 and Peroxyfluor-3, belong to a family of fluorescent probes that utilize a boronate deprotection mechanism. The boronate group acts as a protecting group, quenching the fluorescence of the parent dye (a rhodol or fluorescein derivative). In the presence of H₂O₂, a specific chemical reaction occurs where the boronate group is cleaved, releasing the highly fluorescent parent molecule. This "turn-on" response is highly selective for H₂O₂ over other reactive oxygen species.

Probe This compound (Non-fluorescent) Product Rhodol Product (Highly Fluorescent) Probe->Product Oxidative Deboronation H2O2 H₂O₂ Boronate Boronate by-product Product->Boronate releases

Figure 1. H₂O₂-mediated deprotection of a boronate probe.

Enzyme-Coupled Assay (Amplex® Red)

The Amplex® Red assay is a widely used method for the sensitive detection of H₂O₂ in solution. Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) itself is a non-fluorescent molecule. In the presence of horseradish peroxidase (HRP), it reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. This enzymatic reaction provides high sensitivity and specificity for H₂O₂.

cluster_reaction Reaction AmplexRed Amplex® Red (Non-fluorescent) Resorufin Resorufin (Fluorescent) AmplexRed->Resorufin Oxidation H2O2 H₂O₂ H2O 2 H₂O H2O2->H2O Reduction

Figure 2. HRP-catalyzed oxidation of Amplex® Red.

Genetically Encoded Probes (HyPer7, roGFP2-Orp1)

Genetically encoded H₂O₂ probes, such as HyPer7 and roGFP2-Orp1, are proteins that can be expressed directly within cells, allowing for targeted detection in specific subcellular compartments.

  • HyPer7 is based on the regulatory domain of the E. coli H₂O₂ sensor protein OxyR inserted into a circularly permuted yellow fluorescent protein (cpYFP). The binding of H₂O₂ to the OxyR domain induces a conformational change that alters the chromophore environment of cpYFP, leading to a ratiometric change in its excitation spectrum.

  • roGFP2-Orp1 is a fusion protein consisting of a redox-sensitive GFP (roGFP2) and the H₂O₂-sensitive peroxidase Orp1. H₂O₂ oxidizes Orp1, which in turn oxidizes roGFP2, causing a ratiometric change in its fluorescence. This system provides high sensitivity and specificity for H₂O₂.

cluster_hyper HyPer7 cluster_rogfp roGFP2-Orp1 HyPer_reduced HyPer7 (Reduced) HyPer_oxidized HyPer7 (Oxidized) HyPer_reduced->HyPer_oxidized Oxidation HyPer_oxidized->HyPer_reduced Cellular Reductants H2O2_hyper H₂O₂ roGFP_reduced roGFP2-Orp1 (Reduced) roGFP_oxidized roGFP2-Orp1 (Oxidized) roGFP_reduced->roGFP_oxidized Oxidation roGFP_oxidized->roGFP_reduced Cellular Reductants H2O2_rogfp H₂O₂

Figure 3. Redox cycle of genetically encoded H₂O₂ probes.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are summarized protocols for the application of this compound and two common alternative methods.

Live Cell Imaging with this compound

This protocol is adapted from studies using this compound to detect H₂O₂ in cultured mammalian cells[3].

Materials:

  • This compound (PO1) stock solution (e.g., 5 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • H₂O₂ solution for positive control (optional)

  • Cell line of interest cultured on imaging-compatible plates or coverslips

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Loading:

    • Prepare a working solution of PO1 in cell culture medium or imaging buffer. A final concentration of 5 µM is a good starting point.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the PO1 working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm imaging buffer to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).

    • Acquire baseline fluorescence images.

    • If inducing H₂O₂ production, add the stimulus and acquire time-lapse images to monitor the change in fluorescence. For a positive control, a final concentration of 100 µM H₂O₂ can be added.

  • Data Analysis: Quantify the change in fluorescence intensity over time in the cells of interest.

Start Start Prep Prepare Cells Start->Prep Load Load with this compound Prep->Load Wash Wash Cells Load->Wash Image Acquire Baseline Images Wash->Image Stimulate Stimulate H₂O₂ Production (Optional) Image->Stimulate Acquire Acquire Time-Lapse Images Image->Acquire No Stimulation Stimulate->Acquire Analyze Analyze Fluorescence Change Acquire->Analyze End End Analyze->End

Figure 4. Experimental workflow for live cell imaging with PO1.

Amplex® Red Assay for Extracellular H₂O₂

This protocol is a general guide for using the Amplex® Red assay to measure H₂O₂ in cell culture supernatants.

Materials:

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • H₂O₂ standard solutions for calibration curve

  • Cell culture supernatant samples

  • 96-well microplate (black, clear bottom recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red and HRP in reaction buffer according to the manufacturer's instructions. A typical final concentration is 50 µM Amplex® Red and 0.1 U/mL HRP. Protect the solution from light.

  • Standard Curve: Prepare a series of H₂O₂ standards in reaction buffer (e.g., 0 to 10 µM).

  • Assay:

    • Add 50 µL of each standard or cell culture supernatant sample to separate wells of the microplate.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the H₂O₂ concentration in the samples.

Imaging Intracellular H₂O₂ with HyPer7

This protocol provides a general workflow for using the genetically encoded sensor HyPer7 in mammalian cells.

Materials:

  • Mammalian expression vector encoding HyPer7

  • Transfection reagent

  • Cell culture medium

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope capable of ratiometric imaging with excitation at ~400 nm and ~490 nm, and emission at ~516 nm.

Procedure:

  • Transfection: Transfect the cells with the HyPer7 expression vector using a suitable transfection reagent. Allow 24-48 hours for probe expression.

  • Cell Preparation: Plate the transfected cells onto an imaging-compatible dish or coverslip.

  • Imaging:

    • Replace the culture medium with imaging buffer.

    • Place the cells on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Acquire images sequentially at the two excitation wavelengths (~400 nm and ~490 nm) while collecting emission at ~516 nm.

    • Acquire baseline ratiometric images.

  • Stimulation and Data Acquisition:

    • If desired, add a stimulus to induce H₂O₂ production.

    • Acquire time-lapse ratiometric images to monitor the change in the fluorescence ratio.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at the two excitation wavelengths for each time point. Normalize the ratio to the baseline to quantify the relative change in H₂O₂ levels.

Concluding Remarks

The choice of an H₂O₂ probe is contingent on the specific experimental question. This compound and its boronate-based counterparts offer excellent selectivity and are well-suited for live-cell imaging of H₂O₂ dynamics with a "turn-on" fluorescence response. For quantifying extracellular H₂O₂, the highly sensitive Amplex® Red assay remains a gold standard. For targeted intracellular measurements with high spatiotemporal resolution, genetically encoded sensors like HyPer7 and roGFP2-Orp1 provide unparalleled advantages. By understanding the principles, advantages, and limitations of each probe, researchers can make an informed decision to best illuminate the role of H₂O₂ in their biological system of interest.

References

A Researcher's Guide to Quantitative Hydrogen Peroxide Measurement: A Comparative Analysis of Peroxy Orange 1 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial for understanding its diverse roles in cellular signaling, oxidative stress, and disease pathogenesis. This guide provides a comprehensive comparison of Peroxy Orange 1 with other widely used methods for H₂O₂ measurement, offering a detailed examination of their performance, experimental protocols, and underlying principles.

This publication aims to equip researchers with the necessary information to select the most appropriate H₂O₂ detection method for their specific experimental needs. We will delve into the mechanisms, advantages, and limitations of four distinct methodologies: the fluorescent probe this compound, the popular Amplex Red assay, the colorimetric xylenol orange method, and the genetically encoded biosensor, HyPer.

At a Glance: Comparing H₂O₂ Quantification Methods

To facilitate a clear and concise comparison, the following table summarizes the key quantitative performance metrics for each of the discussed H₂O₂ detection methods.

FeatureThis compoundAmplex RedXylenol OrangeHyPer (Genetically Encoded)
Detection Principle Boronate-to-phenol conversion upon reaction with H₂O₂, leading to fluorescence.HRP-catalyzed oxidation in the presence of H₂O₂, producing a fluorescent product.Oxidation of Fe²⁺ to Fe³⁺ by H₂O₂, which forms a colored complex with xylenol orange.Conformational change of a fluorescent protein upon direct interaction with H₂O₂, leading to a ratiometric fluorescence change.
Measurement Type FluorescenceFluorescence or AbsorbanceColorimetric (Absorbance)Ratiometric Fluorescence
Excitation/Emission (nm) ~543 / ~565[1]~571 / ~585[2][3]N/A (Absorbance at ~560 nm)[4]Ratiometric (e.g., Excitation at ~420 and ~500, Emission at ~516)[5]
Limit of Detection (LOD) High sensitivity (qualitative)~50 nM (in a 100 µL volume)~1.5 µMSubmicromolar affinity
Dynamic Range Information not readily available0.05 µM to 10 µM (fluorometric)~1.5 - 100 µMExpanded dynamic range with newer versions like HyPer-2 and HyPer-3
Key Advantages High selectivity for H₂O₂ over other ROS, cell-permeable, suitable for multicolor imaging.High sensitivity, well-established and widely used, can be measured fluorometrically or spectrophotometrically.Inexpensive, not influenced by oxygen or light levels.Genetically targetable to specific subcellular compartments, allows for real-time imaging in living cells.
Potential Interferences Information not readily availableNADH, glutathione, dietary antioxidants, and other peroxidase substrates can interfere.Iron chelators (e.g., EDTA) will interfere.The ratiometric nature minimizes some artifacts, but expression levels and cellular environment can influence measurements.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Peroxy_Orange_1_Mechanism cluster_PO1 This compound (PO1) PO1_non_fluorescent This compound (Non-fluorescent) PO1_fluorescent Phenol Product (Orange Fluorescence) PO1_non_fluorescent->PO1_fluorescent H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PO1_non_fluorescent Boronate Oxidation

This compound H₂O₂ Detection Mechanism

Amplex_Red_Mechanism cluster_Amplex Amplex Red Assay Amplex_Red Amplex Red (Non-fluorescent) Resorufin Resorufin (Red Fluorescence) Amplex_Red->Resorufin H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP HRP->Amplex_Red Catalyzes Oxidation

Amplex Red H₂O₂ Detection Mechanism

Xylenol_Orange_Mechanism cluster_XO Xylenol Orange Assay Fe2 Fe²⁺ (Ferrous) Fe3 Fe³⁺ (Ferric) Fe2->Fe3 XO_Fe_Complex Xylenol Orange-Fe³⁺ Complex (Purple) Fe3->XO_Fe_Complex H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Fe2 Oxidation Xylenol_Orange Xylenol Orange Xylenol_Orange->XO_Fe_Complex

Xylenol Orange H₂O₂ Detection Mechanism

Experimental_Workflow cluster_workflow General Experimental Workflow start Prepare Cells/Sample and Standards add_reagent Add Detection Reagent (e.g., this compound, Amplex Red) start->add_reagent incubate Incubate (Time and Temperature vary by method) add_reagent->incubate measure Measure Signal (Fluorescence or Absorbance) incubate->measure analyze Data Analysis (Standard Curve Generation, Concentration Calculation) measure->analyze

A generalized workflow for quantitative H₂O₂ measurement.

Detailed Experimental Protocols

This compound Protocol for Cellular H₂O₂ Detection

This protocol is a general guideline for the use of this compound in cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound (PO1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Black, clear-bottom 96-well plates suitable for fluorescence measurements

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to make a stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Prepare working solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range, e.g., 5-10 µM).

  • Cell Staining: Remove the cell culture medium from the wells and wash the cells once with pre-warmed PBS. Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Induce H₂O₂ Production (Optional): If you are studying induced H₂O₂ production, add your stimulus of interest to the wells after the staining period.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 543 nm and emission at approximately 565 nm. For imaging, use a fluorescence microscope with appropriate filters.

Amplex Red Assay for Quantitative H₂O₂ Measurement

This protocol is a standard method for quantifying H₂O₂ in solution using the Amplex Red reagent.

Materials:

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) standard solution

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM Amplex Red stock solution in DMSO.

    • Prepare a 10 U/mL HRP stock solution in reaction buffer.

    • Prepare a series of H₂O₂ standards by diluting a concentrated stock solution in reaction buffer.

  • Reaction Mixture Preparation: Prepare a working solution of Amplex Red and HRP in reaction buffer. A typical working solution contains 50 µM Amplex Red and 0.1 U/mL HRP. Prepare this solution fresh and protect it from light.

  • Assay Procedure:

    • Add 50 µL of your samples and H₂O₂ standards to the wells of a black, clear-bottom 96-well plate.

    • Add 50 µL of the Amplex Red/HRP working solution to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation in the range of 530-560 nm and emission detection at approximately 590 nm.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the H₂O₂ standards against their known concentrations. Use the standard curve to determine the H₂O₂ concentration in your samples.

Xylenol Orange Assay for H₂O₂ Quantification

This protocol describes a colorimetric method for H₂O₂ detection.

Materials:

  • Xylenol orange

  • Ferrous ammonium sulfate

  • Sorbitol

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂) standard solution

  • Clear 96-well plates

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare the FOX reagent by dissolving xylenol orange, ferrous ammonium sulfate, and sorbitol in dilute sulfuric acid. A typical formulation includes 100 µM xylenol orange, 250 µM ferrous ammonium sulfate, and 100 mM sorbitol in 25 mM H₂SO₄.

  • Assay Procedure:

    • Add your samples and H₂O₂ standards to the wells of a clear 96-well plate.

    • Add the FOX reagent to each well.

    • Incubate the plate at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance at approximately 560 nm using a microplate reader.

  • Data Analysis: Create a standard curve by plotting the absorbance of the H₂O₂ standards versus their concentrations. Calculate the H₂O₂ concentration in your samples based on the standard curve.

Genetically Encoded HyPer Biosensor for Live-Cell H₂O₂ Imaging

This protocol provides a general overview of using the HyPer biosensor. Specific details will depend on the expression system and imaging setup.

Materials:

  • Plasmid DNA encoding the HyPer biosensor

  • Transfection reagent

  • Cell culture medium

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Transfection: Transfect the cells of interest with the HyPer plasmid DNA using a suitable transfection method. Allow 24-48 hours for sensor expression.

  • Cell Imaging:

    • Replace the cell culture medium with an imaging buffer (e.g., HBSS).

    • Mount the cells on a fluorescence microscope.

  • Ratiometric Imaging: Acquire two fluorescence images, one with excitation at ~420 nm and the other at ~500 nm, while collecting the emission at ~516 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (500 nm / 420 nm) for each cell or region of interest. Changes in this ratio reflect changes in the intracellular H₂O₂ concentration.

Concluding Remarks

The selection of an appropriate method for quantitative H₂O₂ measurement is contingent upon the specific research question, experimental system, and available instrumentation. This compound stands out for its high selectivity and suitability for live-cell imaging, particularly in multicolor experiments. The Amplex Red assay offers exceptional sensitivity and is a robust, widely adopted method for quantifying H₂O₂ in various sample types. The xylenol orange assay provides a simple and cost-effective colorimetric alternative, while genetically encoded biosensors like HyPer offer the unique advantage of real-time, targeted H₂O₂ monitoring within living cells. By carefully considering the strengths and limitations of each approach, researchers can confidently choose the optimal tool to unravel the intricate roles of hydrogen peroxide in biological systems.

References

Peroxy Orange 1: A Comparative Guide to its Selectivity for Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Peroxy Orange 1 (PO1), a fluorescent probe renowned for its high selectivity in detecting hydrogen peroxide (H₂O₂), against other reactive oxygen species (ROS). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions when selecting fluorescent probes for their specific applications.

High Specificity of this compound for Hydrogen Peroxide

This compound (PO1) is a highly sensitive fluorescent probe designed for the detection of hydrogen peroxide. Its mechanism of action involves the H₂O₂-mediated oxidation of a boronate group to a phenol, resulting in a significant increase in orange fluorescence. This specific chemical reaction ensures that PO1 exhibits minimal cross-reactivity with other reactive oxygen species, such as superoxide anions and nitric oxide, making it a valuable tool for accurately measuring H₂O₂ levels in biological systems.[1]

Comparative Performance Against Other Reactive Oxygen Species

The selectivity of this compound for H₂O₂ has been demonstrated in studies comparing its fluorescence response to a panel of biologically relevant reactive oxygen species. In a key study by Dickinson et al. (2010), PO1 was shown to have a pronounced fluorescence turn-on response specifically to hydrogen peroxide, with negligible response to other ROS.[2][3]

For a direct comparison, this guide includes data on Aminophenyl Fluorescein (APF), a green fluorescent probe that is highly reactive towards hypochlorous acid (HOCl) but does not react with hydrogen peroxide.[2][3] This allows for the simultaneous and distinct detection of H₂O₂ and HOCl when used in conjunction with this compound.

Quantitative Comparison of Fluorescent Probe Performance
ProbeTarget ROSExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound H₂O₂543565Not explicitly stated, referenced to Rhodamine B (Φ = 0.31 in water)Not explicitly stated
APF HOCl, •OH, ONOO⁻~490~515Not explicitly statedNot explicitly stated

Signaling Pathway and Experimental Workflow

The detection of hydrogen peroxide by this compound is a direct chemical reaction. The workflow for a typical selectivity assay is outlined below.

G cluster_workflow Experimental Workflow for Selectivity Assay prep Prepare Probe and ROS Solutions incubate Incubate Probe with different ROS prep->incubate measure Measure Fluorescence Intensity incubate->measure analyze Analyze and Compare Fluorescence Changes measure->analyze

Experimental workflow for ROS selectivity assay.

The chemical reaction underlying the selectivity of this compound is a boronate-to-phenol conversion triggered by hydrogen peroxide.

G PO1 This compound (Boronate) (Non-fluorescent) H2O2 H₂O₂ PO1->H2O2 Oxidation Other_ROS Other ROS (e.g., O₂⁻, NO) PO1->Other_ROS Product Phenol Product (Highly Fluorescent) H2O2->Product Reaction No_Reaction No Reaction Other_ROS->No_Reaction

Reaction mechanism of this compound with H₂O₂.

Experimental Protocols

In Vitro Selectivity Assay

This protocol is adapted from the methodology described by Dickinson et al. (2010).

1. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare fresh solutions of various reactive oxygen species (e.g., H₂O₂, HOCl, superoxide, nitric oxide, peroxynitrite) in a suitable buffer (e.g., 20 mM HEPES, pH 7). The concentration of ROS used for testing is typically around 100 µM, with nitric oxide at 200 µM.

2. Assay Procedure:

  • In a 96-well plate or cuvette, dilute the this compound stock solution to a final concentration of 5 µM in the reaction buffer.

  • Add each of the ROS solutions to the wells containing the this compound solution.

  • Incubate the plate at 25°C and measure the fluorescence intensity at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

3. Fluorescence Measurement:

  • Use a fluorescence plate reader or spectrofluorometer.

  • For this compound, set the excitation wavelength to 540 nm and collect emission between 545 and 750 nm.

  • For comparison with APF, use an excitation of ~490 nm and emission of ~515 nm.

4. Data Analysis:

  • Calculate the relative fluorescence increase for each ROS compared to the baseline fluorescence of the probe alone.

  • Plot the relative fluorescence intensity against time for each ROS to visualize the reaction kinetics and selectivity.

Cellular Imaging Protocol

This protocol provides a general guideline for using this compound for cellular imaging.

1. Cell Culture and Staining:

  • Culture cells (e.g., RAW 264.7 macrophages or A431 cells) in appropriate media.

  • Incubate the cells with this compound at a final concentration of 5 µM for 30-60 minutes at 37°C.

2. Induction of ROS Production:

  • To induce endogenous H₂O₂ production, cells can be stimulated with appropriate agonists (e.g., phorbol myristate acetate - PMA).

  • Alternatively, exogenous H₂O₂ can be added to the cell culture medium.

3. Fluorescence Microscopy:

  • Wash the cells to remove excess probe.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~543 nm, emission >560 nm).

Conclusion

This compound stands out as a highly selective fluorescent probe for the detection of hydrogen peroxide. Its unique boronate-based mechanism minimizes interference from other reactive oxygen species, enabling researchers to obtain more accurate and reliable data. The ability to use this compound in conjunction with other fluorescent probes, such as APF, further enhances its utility by allowing for the simultaneous monitoring of multiple ROS, thereby providing deeper insights into the complex roles of oxidative stress in various biological processes.

References

Peroxy Orange 1: A Superior Fluorescent Probe for Hydrogen Peroxide Detection in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of cellular biology and oxidative stress research, the precise detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), is paramount. Peroxy Orange 1 (PO1) has emerged as a leading fluorescent probe, offering significant advantages in selectivity and performance over other commonly used alternatives. This guide provides an objective comparison of this compound with other fluorescent probes, supported by experimental data and detailed protocols to aid in its effective implementation.

This compound is a cell-permeable fluorescent probe specifically designed for the detection of hydrogen peroxide in living cells.[1] Its unique chemical structure, based on a boronate-to-phenol switch mechanism, ensures high selectivity for H₂O₂ over other reactive oxygen species, a critical feature for accurate biological investigation.[2] This high selectivity minimizes false-positive signals that can arise from the non-specific oxidation of other probes, such as the widely used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3][4][5]

Key Advantages of this compound:

  • High Specificity for H₂O₂: Unlike broad-spectrum ROS indicators, this compound exhibits a highly selective turn-on fluorescence response specifically to hydrogen peroxide. This is attributed to its boronate-based reaction mechanism, which is not triggered by other ROS such as superoxide, nitric oxide, or hydroxyl radicals.

  • Bright Orange Fluorescence for Multicolor Imaging: Upon reaction with H₂O₂, this compound emits a bright orange fluorescence, with an excitation maximum around 543 nm and an emission maximum around 565 nm. This distinct spectral profile makes it an ideal candidate for multiplexing experiments, allowing for simultaneous imaging with green fluorescent proteins (GFPs) or other green-emitting probes without significant spectral overlap.

  • Good Cell Permeability and Low Cytotoxicity: this compound readily crosses cell membranes to enable the detection of intracellular H₂O₂. Furthermore, it has been shown to have low toxicity in cells, ensuring that the experimental observations are not skewed by probe-induced cellular stress.

  • Suitability for Live-Cell Imaging: The combination of cell permeability, low toxicity, and bright fluorescence makes this compound an excellent tool for real-time imaging of H₂O₂ dynamics in living cells.

Comparative Performance of Fluorescent H₂O₂ Probes

To provide a clear comparison, the following table summarizes the key performance characteristics of this compound and other commonly used fluorescent probes for hydrogen peroxide detection.

FeatureThis compound (PO1)Peroxy Yellow 1 (PY1)Peroxy Green 1 (PG1)MitoPY1DCFH-DA
Excitation Max (nm) ~540~514Not specified510~495
Emission Max (nm) ~565Not specified510530~529
Quantum Yield (Φ) Determined by reference to Rhodamine B (Φ = 0.31)Not specified0.0750.405Not specified
Selectivity for H₂O₂ HighHighHighHighLow (reacts with various ROS)
Key Advantages Orange emission for multicolor imaging, high selectivity.Yellow emission, high selectivity.Green emission, high sensitivity.Specifically targets mitochondria.Widely used, cost-effective.
Limitations Quantum yield not explicitly stated.Quantum yield not specified.Limited to green emission.Mitochondria-specific.Lack of specificity, prone to auto-oxidation and photo-oxidation.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the practical application of this compound, the following diagrams have been generated.

This compound Signaling Pathway

The detection of hydrogen peroxide by this compound is based on a specific chemical reaction. The non-fluorescent this compound molecule contains a boronate group. In the presence of H₂O₂, this boronate group is oxidized, leading to a conformational change in the molecule and the formation of a highly fluorescent product.

PeroxyOrange1_Signaling_Pathway PO1_non_fluorescent This compound (Non-fluorescent) Oxidation Oxidation of Boronate Group PO1_non_fluorescent->Oxidation Reacts with H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation PO1_fluorescent Fluorescent Product Oxidation->PO1_fluorescent Yields Fluorescence Orange Fluorescence (Em: ~565 nm) PO1_fluorescent->Fluorescence Emits

This compound H₂O₂ Detection Mechanism
Experimental Workflow for Cellular Imaging with this compound

The following diagram outlines a typical workflow for using this compound to visualize intracellular hydrogen peroxide using fluorescence microscopy.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_treatment Experimental Treatment cluster_imaging Imaging and Analysis cell_culture 1. Culture Cells to Desired Confluency prepare_probe 2. Prepare this compound Working Solution cell_culture->prepare_probe incubate_probe 3. Incubate Cells with this compound prepare_probe->incubate_probe wash_cells 4. Wash Cells to Remove Excess Probe incubate_probe->wash_cells induce_ros 5. Induce H₂O₂ Production (e.g., with PMA or other stimuli) wash_cells->induce_ros acquire_images 6. Acquire Images using Fluorescence Microscope induce_ros->acquire_images analyze_data 7. Analyze Fluorescence Intensity acquire_images->analyze_data

Typical workflow for cellular H₂O₂ imaging.

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cellular Staining with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash them once with the same buffer.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with the buffer to remove any excess, unbound probe.

  • Induction of H₂O₂ (Optional):

    • If the experiment involves stimulating H₂O₂ production, replace the wash buffer with a fresh buffer containing the desired stimulus (e.g., phorbol 12-myristate 13-acetate (PMA), growth factors, or other chemical inducers).

    • Incubate for the desired period.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).

    • Acquire images at different time points to monitor the dynamics of H₂O₂ production.

  • Data Analysis:

    • Quantify the fluorescence intensity of the images using appropriate image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity to a control group or a baseline measurement to determine the relative change in H₂O₂ levels.

Conclusion

This compound offers a significant improvement over traditional fluorescent probes for the detection of hydrogen peroxide in cellular and biological systems. Its high selectivity, bright orange fluorescence, and compatibility with live-cell imaging make it an invaluable tool for researchers investigating the complex roles of H₂O₂ in health and disease. By providing reliable and specific data, this compound empowers scientists to unravel the intricacies of oxidative stress and redox signaling pathways, ultimately advancing the fields of drug discovery and biomedical research.

References

A Comparative Guide to Hydrogen Peroxide Detection: Cross-Validation of Peroxy Orange 1 with Alternative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in a multitude of cellular processes, is paramount. This guide provides a comprehensive cross-validation of the fluorescent probe Peroxy Orange 1 with other commonly employed assays, namely the Amplex Red and CellROX® kits. We present a comparative analysis of their performance, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design.

Hydrogen peroxide acts as a crucial second messenger in various signaling pathways, but its overproduction can lead to oxidative stress and cellular damage. Consequently, reliable methods for its detection are essential for advancing our understanding of redox biology in both health and disease. This compound is a highly selective fluorescent probe for H₂O₂, while Amplex Red and CellROX® are widely used reagents for measuring H₂O₂ and general ROS levels, respectively. This guide will objectively compare these methods to aid in the selection of the most appropriate tool for specific research needs.

Principles of Detection

This compound (PO1) is a cell-permeable fluorescent probe that offers high selectivity for hydrogen peroxide.[1] Its detection mechanism is based on the H₂O₂-mediated oxidation of a boronate group to a phenol, which results in a significant increase in orange fluorescence.[1] This reaction is highly specific to H₂O₂ and does not show significant cross-reactivity with other ROS such as superoxide anions or nitric oxide, ensuring targeted and accurate measurements.[1]

Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a widely used fluorogenic substrate for peroxidase enzymes. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[2][3] This assay is highly sensitive and can be used for the quantification of H₂O₂ in various biological samples. However, it is important to note that the Amplex Red assay is typically used for the detection of extracellular H₂O₂ or in cell lysates, as the membrane-impermeable HRP enzyme is a required component of the reaction.

CellROX® Reagents are a family of fluorogenic probes designed to measure generalized oxidative stress in live cells. These cell-permeable dyes are non-fluorescent or weakly fluorescent in their reduced state and exhibit bright fluorescence upon oxidation by various reactive oxygen species. While they are effective tools for detecting overall ROS levels, CellROX® dyes are not specific for H₂O₂ and can react with other ROS such as hydroxyl radicals and superoxide anions. In fact, their response to H₂O₂ has been reported to be weaker compared to other ROS.

Quantitative Performance Comparison

The selection of an appropriate H₂O₂ detection assay often depends on key performance characteristics such as selectivity, sensitivity (limit of detection), and dynamic range. The following table summarizes the available quantitative data for this compound, Amplex Red, and CellROX®.

FeatureThis compoundAmplex Red AssayCellROX® Orange
Analyte Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)General Reactive Oxygen Species (ROS)
Selectivity for H₂O₂ HighHigh (with HRP)Low (reacts with multiple ROS)
Limit of Detection (LOD) Micromolar rangeAs low as 50 nM in a 100 µL volumeNot specific for H₂O₂
Excitation Wavelength ~543 nm~571 nm~545 nm
Emission Wavelength ~565 nm~585 nm~565 nm
Cell Permeability YesReagent is permeable, but HRP is notYes
Application Live cell imaging of intracellular H₂O₂Extracellular H₂O₂ in solution or cell lysatesLive cell imaging of general oxidative stress

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these assays. Below are the generalized experimental protocols for this compound, the Amplex Red assay, and CellROX® Orange.

This compound Staining for Live Cell Imaging
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 5-10 µM. Remove the cell culture medium and wash the cells with the buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Induction of H₂O₂ (Optional): If desired, treat the cells with a stimulus to induce H₂O₂ production.

  • Imaging: After incubation, wash the cells to remove excess probe. Add fresh buffer and image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation/Emission: ~543 nm/~565 nm).

Amplex Red Assay for H₂O₂ Quantification
  • Reagent Preparation: Prepare a working solution of Amplex Red reagent and horseradish peroxidase (HRP) in a reaction buffer as recommended by the manufacturer. Also, prepare a standard curve of known H₂O₂ concentrations.

  • Sample Preparation: Collect the cell culture supernatant or prepare cell lysates.

  • Assay Procedure: Add the samples and H₂O₂ standards to a 96-well plate. Add the Amplex Red/HRP working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence or absorbance of each well using a microplate reader (Fluorescence Excitation/Emission: ~571 nm/~585 nm; Absorbance: ~570 nm).

  • Data Analysis: Determine the H₂O₂ concentration in the samples by comparing their fluorescence or absorbance values to the standard curve.

CellROX® Orange Staining for Oxidative Stress Detection
  • Cell Preparation: Plate and culture cells as for this compound staining.

  • Induction of Oxidative Stress (Optional): Treat cells with a compound known to induce ROS production as a positive control.

  • Probe Loading: Add CellROX® Orange reagent directly to the cell culture medium to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.

  • Washing: Remove the culture medium containing the probe and wash the cells three times with a suitable buffer (e.g., PBS).

  • Imaging or Flow Cytometry: Image the cells using a fluorescence microscope (Excitation/Emission: ~545 nm/~565 nm) or analyze the cells by flow cytometry using an appropriate laser and filter combination.

Visualizing the Workflow and Underlying Biology

To further clarify the experimental processes and the biological context of H₂O₂ signaling, the following diagrams are provided.

G General H₂O₂ Signaling Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_enzyme Enzymatic H₂O₂ Production cluster_ros Reactive Oxygen Species cluster_downstream Downstream Signaling Stimulus e.g., Growth Factor, Cytokine, Stressor Receptor Membrane Receptor Stimulus->Receptor NOX NADPH Oxidase (NOX) Receptor->NOX activates O2_superoxide O₂⁻ (Superoxide) NOX->O2_superoxide produces H2O2 H₂O₂ (Hydrogen Peroxide) O2_superoxide->H2O2 dismutation (SOD) Target Protein Kinases, Transcription Factors H2O2->Target oxidizes/activates Response Cellular Response (e.g., Proliferation, Apoptosis) Target->Response

A generalized signaling pathway illustrating the production of hydrogen peroxide.

G Experimental Workflow for Cellular H₂O₂ Detection cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment (Optional) cluster_probe_loading 3. Probe Loading cluster_assay_prep 3. Assay Preparation (Amplex Red) cluster_measurement 4. Measurement PlateCells Plate and Culture Cells InduceH2O2 Induce H₂O₂ Production PlateCells->InduceH2O2 LoadPO1 Load with this compound InduceH2O2->LoadPO1 LoadCellROX Load with CellROX® InduceH2O2->LoadCellROX PrepareSamples Prepare Supernatant/Lysate InduceH2O2->PrepareSamples ImageMicroscopy Fluorescence Microscopy LoadPO1->ImageMicroscopy LoadCellROX->ImageMicroscopy FlowCytometry Flow Cytometry LoadCellROX->FlowCytometry PrepareReagents Prepare Amplex Red/HRP Reagents PrepareSamples->PrepareReagents PlateReader Microplate Reader PrepareReagents->PlateReader G Logical Relationship of Probe Selectivity ROS Reactive Oxygen Species (ROS) H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 OtherROS Other ROS (e.g., O₂⁻, •OH, ONOO⁻) ROS->OtherROS PeroxyOrange1 This compound PeroxyOrange1->H2O2 highly selective AmplexRed Amplex Red AmplexRed->H2O2 highly selective (with HRP) CellROX CellROX® CellROX->ROS general indicator

References

Peroxy Orange 1: A Head-to-Head Comparison with Leading Hydrogen Peroxide Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H2O2) is critical for understanding cellular signaling, oxidative stress, and disease pathogenesis. This guide provides a comprehensive comparison of Peroxy Orange 1 (PO1), a fluorescent probe for H2O2, with two other widely used sensors: the Amplex Red assay and the genetically encoded HyPer series. We present a detailed analysis of their performance, supported by experimental data, to assist you in selecting the optimal sensor for your research needs.

At a Glance: Performance Comparison of H2O2 Sensors

To facilitate a clear and objective comparison, the following table summarizes the key performance metrics of this compound, the Amplex Red assay, and the HyPer genetically encoded sensors.

FeatureThis compound (PO1)Amplex RedHyPer (HyPer7)
Principle Small molecule fluorescent probeEnzymatic assay with a fluorescent productGenetically encoded fluorescent protein
Detection Mechanism H2O2-mediated oxidation of a boronate group to a phenol, leading to fluorescence activation.[1]Horseradish peroxidase (HRP) catalyzes the reaction of H2O2 with Amplex Red to produce the fluorescent product resorufin.[2][3]H2O2 induces a conformational change in the OxyR sensing domain, which alters the spectral properties of a circularly permuted yellow fluorescent protein (cpYFP).[4][5]
Excitation Wavelength ~543 nm~530-560 nmRatiometric: ~400/420 nm and ~500 nm
Emission Wavelength ~565 nm~590 nm~516 nm
Detection Limit Capable of detecting H2O2 signals at physiological cell signaling levels.As low as 5.0 pmoles per assay (in a 100 µL volume).Ultrasensitive, detects ultra-low concentrations of H2O2.
Response Time Rapid, with fluorescence increases observed within minutes of H2O2 addition.Continuous reaction, with signal developing over minutes to hours.Ultrafast response to H2O2.
Selectivity High selectivity for H2O2 over other reactive oxygen species (ROS) such as superoxide anions and nitric oxide.Highly specific for H2O2 due to the enzymatic reaction.Highly specific for H2O2.
Cell Permeability Good cell permeability, suitable for live-cell imaging.Reagent is cell-impermeable; typically used to measure extracellular H2O2 or in cell lysates.N/A (genetically expressed within cells)
Reversibility Irreversible reactionIrreversible reactionReversible, allowing for dynamic monitoring of H2O2 fluctuations.
pH Sensitivity Fluorescence is pH-dependentAssay performance can be pH-dependentHyPer7 is pH-stable in the physiological range.
Multiplexing Compatible with green fluorescent probes (e.g., GFP, APF) for multicolor imaging.Spectral properties may allow for multiplexing with blue or green probes.Can be co-expressed with other fluorescent proteins for multi-parameter imaging.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Peroxy_Orange_1_Signaling_Pathway H2O2 Hydrogen Peroxide (H₂O₂) PO1_inactive This compound (Non-fluorescent) H2O2->PO1_inactive Oxidation PO1_active Oxidized PO1 (Orange Fluorescence) Boronate Boronate group PO1_inactive->Boronate Contains Phenol Phenol group PO1_active->Phenol Contains Detection Fluorescence Detection PO1_active->Detection Emits light at ~565 nm Boronate->Phenol Converts to

Caption: Signaling pathway of this compound.

Amplex_Red_Workflow cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Cells Cells/Tissue Lysate Cell Lysate or Supernatant Cells->Lysate Lysis/Collection H2O2 H₂O₂ Lysate->H2O2 HRP Horseradish Peroxidase (HRP) Resorufin Resorufin (Fluorescent) AmplexRed Amplex Red HRP->Resorufin Catalyzes PlateReader Fluorescence Plate Reader Resorufin->PlateReader Excitation: ~530-560 nm Emission: ~590 nm

Caption: Experimental workflow for the Amplex Red assay.

HyPer_Expression_and_Detection cluster_transfection Gene Delivery cluster_expression Protein Expression cluster_detection H₂O₂ Detection cluster_imaging Ratiometric Imaging Plasmid HyPer Plasmid DNA Transfection Transfection/ Transduction Plasmid->Transfection Cells Host Cells Cells->Transfection ExpressedHyPer Expressed HyPer Sensor Transfection->ExpressedHyPer HyPer_oxidized Oxidized HyPer (Altered Fluorescence) ExpressedHyPer->HyPer_oxidized Oxidation H2O2 Intracellular H₂O₂ H2O2->ExpressedHyPer HyPer_oxidized->ExpressedHyPer Reduction (Cellular Environment) Microscope Fluorescence Microscope HyPer_oxidized->Microscope Ex: 420 nm & 500 nm Em: ~516 nm

Caption: Workflow for HyPer sensor expression and H₂O₂ detection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.

This compound for Live Cell Imaging of H2O2

This protocol is adapted from Dickinson et al., 2010.

Materials:

  • This compound (PO1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Cells of interest cultured on imaging plates or coverslips

  • Fluorescence microscope with appropriate filter sets (Excitation: ~543 nm, Emission: ~565 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Culture cells to the desired confluency on a vessel suitable for fluorescence microscopy (e.g., glass-bottom dishes, chamber slides).

  • On the day of the experiment, dilute the PO1 stock solution in pre-warmed imaging buffer (e.g., PBS) to a final working concentration of 5-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

  • Add the PO1 working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. Protect the cells from light during incubation.

  • After incubation, wash the cells twice with pre-warmed imaging buffer to remove excess probe.

  • Replace the wash buffer with fresh pre-warmed imaging buffer.

  • If inducing H2O2 production, add the stimulus to the cells at this point.

  • Immediately begin imaging the cells using a fluorescence microscope. Acquire images at regular intervals to monitor changes in fluorescence intensity over time.

Amplex Red Assay for Extracellular H2O2 Measurement

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • DMSO

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • H2O2 standard solution

  • Samples containing H2O2 (e.g., cell culture supernatant)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a 10 mM stock solution of Amplex Red reagent in high-quality DMSO.

  • Prepare a 10 U/mL stock solution of HRP in reaction buffer.

  • Prepare a series of H2O2 standards by diluting a concentrated H2O2 stock solution in reaction buffer. A typical range is from 0 to 10 µM.

  • Prepare the Amplex Red reaction mixture by diluting the Amplex Red stock solution and HRP stock solution in reaction buffer. A common final concentration is 50 µM Amplex Red and 0.1 U/mL HRP. Prepare this solution fresh and protect it from light.

  • Pipette 50 µL of each H2O2 standard and sample into separate wells of the 96-well plate.

  • To initiate the reaction, add 50 µL of the Amplex Red reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light. The incubation time can be optimized for different experimental setups.

  • Measure the fluorescence using a microplate reader.

  • Subtract the fluorescence value of the zero H2O2 standard (blank) from all other readings.

  • Generate a standard curve by plotting the fluorescence intensity of the H2O2 standards against their concentrations.

  • Determine the H2O2 concentration in the samples by interpolating their fluorescence values on the standard curve.

Genetically Encoded HyPer7 Sensor for Live Cell Imaging of H2O2

This protocol is a general guideline for using the HyPer7 sensor.

Materials:

  • HyPer7 plasmid DNA

  • Transfection reagent or viral vector for gene delivery

  • Cell culture medium and supplements

  • Fluorescence microscope with appropriate filter sets for ratiometric imaging (Excitation 1: ~400-420 nm, Excitation 2: ~490-500 nm, Emission: ~516 nm)

  • Imaging software capable of ratiometric analysis

Procedure:

  • Transfect or transduce the cells of interest with the HyPer7 plasmid or viral vector according to the manufacturer's protocol.

  • Allow 24-48 hours for the cells to express the HyPer7 sensor. The optimal expression time may vary.

  • Plate the cells expressing HyPer7 onto an appropriate imaging vessel.

  • Before imaging, replace the culture medium with a suitable imaging buffer to reduce background fluorescence.

  • Place the imaging vessel on the stage of the fluorescence microscope, ensuring the environmental chamber is set to 37°C and 5% CO2.

  • Acquire images sequentially using the two excitation wavelengths (e.g., 420 nm and 500 nm) while keeping the emission filter constant (~516 nm).

  • If investigating stimulated H2O2 production, acquire a baseline of ratiometric images before adding the stimulus.

  • Add the stimulus and continue to acquire images at regular intervals.

  • For data analysis, calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F500/F420) for each cell or region of interest over time. An increase in this ratio typically indicates an increase in H2O2 levels.

References

A Comparative Analysis of Fluorescent Probes for the Detection of Peroxynitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescent probes available for the detection of peroxynitrite (ONOO⁻), a highly reactive nitrogen species implicated in a range of physiological and pathological processes. While the term "Peroxy" family was initially queried, it is important to note that fluorescent probes for peroxynitrite are more accurately categorized by their reactive chemical moiety or their core fluorophore structure. This guide will focus on a comparative analysis of representative probes from these scientifically recognized categories, including boronate-based probes, which exhibit high reactivity with peroxynitrite.

Introduction to Peroxynitrite Detection

Peroxynitrite is a potent oxidant and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1] Its transient nature and high reactivity make its detection in biological systems challenging. Fluorescent probes have emerged as indispensable tools for the real-time and in situ detection of peroxynitrite in living cells and tissues, offering high sensitivity and spatiotemporal resolution. These probes are typically designed with a peroxynitrite-specific reactive site coupled to a fluorophore. The reaction with peroxynitrite induces a change in the probe's fluorescence properties, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes).

Quantitative Performance of Peroxynitrite Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for accurate and reliable detection of peroxynitrite. The following table summarizes the key performance characteristics of several representative fluorescent probes.

Probe NameTypeExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Reaction TimeKey Features
Boronate-Based Probes
Probe 10Ratiometric460560 -> 630N/A0.9 nM< 5 sRed-shifted emission, high sensitivity and fast response.
Probe 5Ratiometric330385 -> 450N/A29.8 nMN/ARatiometric detection in living cells and tissues.
Cy-OH-ONOOTurn-on, NIRN/A705N/AN/A< 30 sNear-infrared emission, rapid response.[2]
BODIPY-Based Probes
BDP-NGMTurn-on5025120.0052 -> 0.42N/AN/ASignificant increase in quantum yield upon reaction.
MOBDP-IRatiometric488596 -> 510N/AN/AN/AMitochondria-targeted, ratiometric response.
Rhodamine-Based Probes
Red-PNTurn-on560583N/A4.3 nM< 5 sRed-emitting, fast response, suitable for in vivo imaging.
HKGreen-4Turn-on505530N/AN/AN/AHigh sensitivity and selectivity.
Other Probes
HND-ONOOTurn-on480530N/A48 nM< 30 sUltrafast response.
LW-OTfDual-channel675/720710/420-550N/A38.2 nM (for ONOO⁻)N/ASimultaneously detects superoxide and peroxynitrite.

Signaling Pathway of Peroxynitrite Formation and Action

Peroxynitrite is formed from the reaction of nitric oxide and superoxide radicals. Once formed, it can diffuse across cellular membranes and react with various biomolecules, leading to oxidative damage and modulation of signaling pathways.

Peroxynitrite_Signaling Peroxynitrite Formation and Cellular Effects cluster_formation Peroxynitrite Formation cluster_effects Cellular Effects NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2_superoxide Superoxide (O₂•⁻) O2_superoxide->ONOO Oxidative_Stress Oxidative Stress ONOO->Oxidative_Stress Oxidation of Thiols, etc. Tyrosine_Nitration Tyrosine Nitration ONOO->Tyrosine_Nitration Protein Dysfunction Lipid_Peroxidation Lipid Peroxidation ONOO->Lipid_Peroxidation Membrane Damage DNA_Damage DNA Damage ONOO->DNA_Damage Genotoxicity Apoptosis Apoptosis/Necrosis Oxidative_Stress->Apoptosis Tyrosine_Nitration->Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis

Caption: Peroxynitrite formation and its downstream cellular effects.

Experimental Protocols

The following provides a generalized protocol for the detection of intracellular peroxynitrite using a fluorescent probe. Specific details may vary depending on the probe and cell type used.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency in a suitable medium.

  • For imaging experiments, seed cells on glass-bottom dishes or coverslips.

  • To induce peroxynitrite formation, cells can be stimulated with agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or a peroxynitrite donor like SIN-1.

2. Probe Loading:

  • Prepare a stock solution of the fluorescent probe in anhydrous DMSO.

  • Dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., PBS or HBSS).

  • Remove the cell culture medium and wash the cells with the buffer.

  • Incubate the cells with the probe-containing solution for the recommended time (e.g., 30 minutes) at 37°C.

3. Imaging:

  • After incubation, wash the cells to remove the excess probe.

  • Add fresh buffer or medium to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

  • Acquire images at different time points to monitor the dynamics of peroxynitrite production.

4. Data Analysis:

  • Quantify the fluorescence intensity of the images using image analysis software (e.g., ImageJ).

  • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths.

  • Compare the fluorescence intensity or ratio between control and treated cells to determine the relative change in peroxynitrite levels.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based peroxynitrite detection experiment using a fluorescent probe.

Experimental_Workflow Workflow for Peroxynitrite Detection in Cells A 1. Cell Seeding & Culture B 2. Treatment (e.g., LPS/IFN-γ) A->B C 3. Probe Loading B->C D 4. Washing C->D E 5. Fluorescence Imaging D->E F 6. Image & Data Analysis E->F

Caption: A typical workflow for cellular peroxynitrite detection.

Conclusion

The selection of a fluorescent probe for peroxynitrite detection should be based on a careful consideration of its performance characteristics and the specific experimental requirements. While a "Peroxy" family of probes is not a standard classification, boronate-based probes are a prominent class known for their high reactivity towards peroxynitrite. This guide provides a starting point for researchers to compare and select the most suitable probe for their studies on the role of peroxynitrite in health and disease. For detailed protocols and specific applications, consulting the primary research articles for each probe is highly recommended.

References

Safety Operating Guide

Proper Disposal of Peroxy Orange 1: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Peroxy Orange 1, a fluorescent probe for imaging hydrogen peroxide.

While the Safety Data Sheet (SDS) for this compound from some suppliers may classify it as a non-hazardous substance, its chemical nature as an organoboron compound and its "Peroxy" nomenclature warrant a cautious and responsible disposal approach.[1] General guidelines for the disposal of boronic acid derivatives recommend treating them as chemical waste. Therefore, to ensure the highest safety standards, this compound waste should be handled through a certified hazardous waste program.

Key Safety and Disposal Information

The following table summarizes crucial information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant gloves[1]
Waste Classification Chemical Waste (Organoboron Compound)Prudent Practice
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsMedChemExpress SDS
Storage of Waste Tightly sealed, clearly labeled containerGeneral Lab Practice
Disposal Method Collection by a certified hazardous waste programUniversity/Institutional EHS Guidelines

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated, sealable waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Waste Container Labeling: Properly label the waste container with the following information:

  • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.

  • The full chemical name: "this compound". Avoid using abbreviations.

  • An accurate estimation of the concentration and volume of the waste.

  • The date when the first waste was added to the container (accumulation start date).

  • Your name, laboratory, and contact information.

4. Storage of Waste Container: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials.

5. Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Peroxy_Orange_1_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, goggles, gloves) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Labeled Waste Container segregate->container label_waste Label Container Clearly: 'this compound Waste', Date, PI Info container->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with institutional and regulatory standards for chemical waste disposal. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Handling Protocols for Peroxy Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Peroxy Orange 1, including operational and disposal plans.

While the name "this compound" suggests a potentially hazardous organic peroxide, the Safety Data Sheet (SDS) for this compound (CAS No. 1199576-10-7) from MedChemExpress indicates that it is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with a high degree of caution. This guide provides recommendations based on the available SDS for this compound and also outlines standard procedures for handling potentially hazardous organic peroxides, in the event of a misidentification or the use of a different formulation.

Immediate Safety Information

In case of exposure to this compound, the following first aid measures should be taken[1]:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.

  • Skin Contact: Thoroughly rinse the skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.

Accessible safety showers and eyewash stations are essential engineering controls in any laboratory where chemicals are handled.[1]

Personal Protective Equipment (PPE)

Even though this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to protect against unforeseen risks. For more hazardous organic peroxides, the following PPE is strongly recommended.[2][3]

PPE CategoryRecommendations for this compound (based on SDS)General Recommendations for Hazardous Organic Peroxides
Eye and Face Protection Safety goggles with side-shields.Chemical safety goggles and/or a full-face shield.
Hand Protection Protective gloves.Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Impervious clothing.Chemical-resistant lab coat, apron, or coveralls.
Respiratory Protection Suitable respirator.Use in a well-ventilated area or under a fume hood. A respirator may be necessary depending on the specific chemical and procedure.
Foot Protection -Closed-toe shoes.

Operational Plans: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling this compound

The SDS for this compound advises using full personal protective equipment, avoiding breathing vapors, mists, dust, or gas, and ensuring adequate ventilation. For general handling of organic peroxides, the following procedures should be implemented:

  • Training: Only skilled and trained personnel should handle organic peroxides.

  • Minimize Quantities: Keep the amount of peroxide at the workstation to the minimum required for the operation.

  • Avoid Contamination: Do not return unused chemicals to their original container to prevent contamination. Keep containers closed and away from sources of ignition, heat, sparks, and direct sunlight.

  • Incompatible Materials: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Organic peroxides, in general, are incompatible with many materials, including metals, acids, and bases.

Storage of this compound

The SDS for this compound states that it is stable under recommended storage conditions. For hazardous organic peroxides, specific storage protocols are necessary:

  • Temperature Control: Store at the recommended temperature to prevent decomposition.

  • Ventilation: Ensure storage areas are well-ventilated.

  • Segregation: Store away from flammable and incompatible materials.

  • Containers: Keep in original, tightly closed containers.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

Disposal of this compound

The SDS for this compound recommends absorbing solutions with a liquid-binding material and decontaminating surfaces with alcohol. Contaminated material should be disposed of according to regulations. For general organic peroxide disposal:

  • Hazardous Waste: Organic peroxides must be collected as hazardous waste.

  • Labeling: Ensure waste containers are properly labeled.

  • Empty Containers: Triple rinse empty containers, collecting the rinsate as hazardous waste.

Emergency Procedures

In the event of a spill or other emergency, a clear and practiced response plan is essential.

Spill Response for this compound

The SDS for this compound advises preventing further leakage and keeping the product away from drains. For spills of hazardous organic peroxides, the following steps should be taken:

  • Evacuate and Isolate: Evacuate the immediate area and isolate the spill.

  • Ventilate: Increase ventilation in the area.

  • Absorb: Use an inert, damp, non-combustible absorbent material.

  • Collect: Use non-sparking tools to collect the absorbed material into a loosely covered plastic container for disposal.

  • Decontaminate: Clean the spill area with water and a surfactant.

First Aid

For any chemical exposure, immediate and appropriate first aid is critical. Always have an emergency eyewash and safety shower readily accessible. In case of any exposure, seek medical attention promptly.

Visual Guides for Safe Handling

To further clarify the procedures, the following diagrams illustrate the workflow for safe handling and emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_measure Measure Required Amount prep_area->handle_measure handle_use Use in a Well-Ventilated Area handle_measure->handle_use handle_close Keep Container Closed handle_use->handle_close disp_waste Collect Waste in Labeled Container handle_close->disp_waste disp_empty Triple Rinse Empty Container disp_waste->disp_empty disp_request Submit for Hazardous Waste Pickup disp_empty->disp_request

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

G Emergency Spill Response Procedure spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate ppe Don Additional PPE if Safe evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste with Non-Sparking Tools absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: A diagram outlining the key steps for responding to a chemical spill.

References

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